(1-((Methylamino)methyl)cyclobutyl)methanol
Description
Properties
IUPAC Name |
[1-(methylaminomethyl)cyclobutyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-5-7(6-9)3-2-4-7/h8-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLUXSYXRSXOFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649356 | |
| Record name | {1-[(Methylamino)methyl]cyclobutyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180205-31-6 | |
| Record name | 1-[(Methylamino)methyl]cyclobutanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180205-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {1-[(Methylamino)methyl]cyclobutyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on (1-((Methylamino)methyl)cyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-((Methylamino)methyl)cyclobutyl)methanol is a substituted cyclobutane derivative with potential applications in medicinal chemistry and organic synthesis. This document provides a summary of its known chemical and physical properties based on available data. It is important to note that while basic identifiers and some physical properties are available, detailed experimental data, including comprehensive spectral analyses, specific synthesis protocols, and biological activity studies, are not extensively reported in publicly accessible scientific literature. This guide compiles the available information and provides context based on related cyclobutane-containing compounds.
Chemical Identity and Physical Properties
This compound, with the CAS number 180205-31-6, is a primary alcohol and a secondary amine built on a cyclobutane core.[1][2][3] Its structural and basic chemical information is summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 180205-31-6 | [1][2][3] |
| Molecular Formula | C₇H₁₅NO | [1][3] |
| Molecular Weight | 129.20 g/mol | [1][2][3] |
| Physical Form | Solid (at standard conditions) | [2] |
| Boiling Point | 192 °C at 760 mmHg | N/A |
| SMILES | CNCC1(CCC1)CO | [1] |
| InChI | 1S/C7H15NO/c1-8-5-7(6-9)3-2-4-7/h8-9H,2-6H2,1H3 | [2] |
Computed Physicochemical Properties:
| Property | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 32.26 Ų | [1] |
| LogP (octanol-water partition coefficient) | 0.3684 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 3 | [1] |
Synthesis and Characterization
Synthetic Approaches
Detailed experimental protocols for the synthesis of this compound are not available in peer-reviewed journals or patents. However, general synthetic strategies for substituted cyclobutanes can be inferred. The synthesis of structurally similar aminomethyl cyclobutane methanol derivatives often involves multi-step sequences.[4] A plausible retrosynthetic analysis is presented below.
Caption: A possible retrosynthetic pathway for this compound.
A potential synthetic route could start from cyclobutanone, which is converted to a cyanohydrin. The nitrile group can then be reduced to an amine, which is subsequently methylated. The carboxylic acid or ester group at the 1-position can be reduced to the primary alcohol. The synthesis of related cyclobutane derivatives has been described in the context of creating conformationally restricted analogs of biologically active molecules.[5][6]
Spectral Data
No publicly available experimental spectra (NMR, IR, MS) for this compound have been identified. For researchers who synthesize this compound, the following spectral characteristics would be expected:
-
¹H NMR: Signals corresponding to the N-methyl group, the methylene protons adjacent to the nitrogen and oxygen atoms, and the cyclobutane ring protons. The chemical shifts would be influenced by the neighboring functional groups.
-
¹³C NMR: Resonances for the N-methyl carbon, the two methylene carbons, the quaternary cyclobutane carbon, and the other cyclobutane ring carbons.
-
IR Spectroscopy: Characteristic absorption bands for O-H and N-H stretching (likely broad due to hydrogen bonding), C-H stretching of the alkyl groups, and C-O and C-N stretching.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight (129.20 g/mol ) and fragmentation patterns characteristic of the loss of functional groups such as the hydroxymethyl or methylaminomethyl moieties.
Biological Activity and Potential Applications
There is no specific information in the scientific literature regarding the biological activity or signaling pathways associated with this compound. However, the cyclobutane motif is of significant interest in drug discovery as it can serve as a rigid scaffold to orient pharmacophoric groups in a defined spatial arrangement.[7]
Cyclobutane derivatives have been explored as analogs of various bioactive molecules, including combretastatins, and as components of compounds targeting integrins.[5][6] The presence of both a primary alcohol and a secondary amine suggests that this molecule could serve as a versatile building block for the synthesis of more complex pharmaceutical agents. The amino and alcohol groups provide handles for further chemical modifications, allowing for the exploration of structure-activity relationships in various drug discovery programs.[4]
The general workflow for evaluating the biological activity of a novel compound like this would typically involve initial screening in relevant biological assays, followed by more detailed mechanistic studies if activity is observed.
References
- 1. chemscene.com [chemscene.com]
- 2. (1- (Methylamino)methyl cyclobutyl)methanol DiscoveryCPR 180205-31-6 [sigmaaldrich.com]
- 3. calpaclab.com [calpaclab.com]
- 4. [cis-3-(Aminomethyl)cyclobutyl]methanol hydrochloride | 1956385-46-8 | Benchchem [benchchem.com]
- 5. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: (1-((Methylamino)methyl)cyclobutyl)methanol (CAS 180205-31-6)
Disclaimer: A comprehensive review of publicly available scientific literature and patent databases did not yield specific experimental data regarding the synthesis, biological activity, or detailed experimental protocols for (1-((Methylamino)methyl)cyclobutyl)methanol (CAS 180205-31-6). This compound is primarily available as a research chemical or building block from various commercial suppliers. The following guide, therefore, provides available physicochemical data for the target compound and discusses the broader context of cyclobutane derivatives in medicinal chemistry based on structurally related compounds. A hypothetical synthetic route is presented for illustrative purposes.
Physicochemical and Computational Data
The following tables summarize the available physical, chemical, and computational properties for this compound.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 180205-31-6 | [1][2] |
| Molecular Formula | C₇H₁₅NO | [1][3] |
| Molecular Weight | 129.20 g/mol | [1][2] |
| Appearance | Solid | [2][4] |
| Boiling Point | 192°C at 760 mmHg | [5] |
| Density | 0.961 g/cm³ | [5] |
| Flash Point | 68.6°C | [5] |
| Refractive Index | 1.47 | [5] |
Table 2: Computational Chemistry Data
| Property | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 32.26 Ų | [1] |
| LogP (octanol-water partition coefficient) | 0.3684 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Rotatable Bonds | 3 | [1] |
| SMILES | CNCC1(CCC1)CO | [1] |
| InChI Key | PFLUXSYXRSXOFJ-UHFFFAOYSA-N | [2] |
The Role of the Cyclobutane Motif in Medicinal Chemistry
The cyclobutane ring is an increasingly important structural motif in modern drug discovery. Its rigid, puckered conformation offers several advantages for medicinal chemists seeking to optimize the properties of drug candidates.
-
Conformational Restriction: Unlike flexible aliphatic chains, the cyclobutane scaffold locks substituents into well-defined spatial orientations. This conformational rigidity can lead to increased binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.
-
Metabolic Stability: The introduction of a cyclobutane ring can enhance a molecule's metabolic stability by blocking sites susceptible to enzymatic degradation.
-
Improved Physicochemical Properties: As a three-dimensional, sp³-rich scaffold, the cyclobutane moiety can improve a compound's solubility and reduce its planarity, which are often desirable properties for oral bioavailability.
-
Bioisosteric Replacement: The cyclobutane ring can serve as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, to explore new chemical space and intellectual property.
Hypothetical Synthesis of this compound
While a specific, validated synthetic protocol for this compound is not available in the cited literature, a plausible synthetic route can be proposed based on general organic chemistry principles. The following workflow illustrates a potential multi-step synthesis starting from cyclobutanone. This is a hypothetical pathway and has not been experimentally verified.
Hypothetical Experimental Protocol:
-
Step 1: Cyanohydrin Formation. To a solution of cyclobutanone in a suitable solvent (e.g., ethanol), sodium cyanide is added, followed by the dropwise addition of a mineral acid (e.g., HCl) at low temperature to form 1-hydroxycyclobutanecarbonitrile.
-
Step 2: Reduction of the Nitrile. The resulting cyanohydrin is reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent (e.g., THF, diethyl ether) to yield (1-aminocyclobutyl)methanol.
-
Step 3: Reductive Amination. The primary amine is then reacted with an excess of formaldehyde in the presence of a reducing agent, such as sodium triacetoxyborohydride or formic acid (Eschweiler-Clarke reaction), to introduce the methyl group onto the nitrogen, affording the target compound, this compound.
Safety Information
This compound is classified as an acute toxicant if swallowed (Acute Tox. 4 Oral) and carries the GHS07 pictogram with the signal word "Warning"[2][6]. The hazard statement associated with this compound is H302: Harmful if swallowed[2][6]. It is recommended to handle this chemical with appropriate personal protective equipment in a well-ventilated area.
Conclusion
This compound is a commercially available building block with potential applications in medicinal chemistry, likely as a scaffold to introduce a conformationally restricted aminomethyl alcohol moiety. While detailed experimental and biological data for this specific compound are not publicly documented, the broader importance of cyclobutane derivatives in drug discovery suggests its utility in the synthesis of novel therapeutic agents. The provided physicochemical data can aid researchers in its handling and characterization, and the hypothetical synthetic scheme offers a potential starting point for its laboratory-scale preparation. Further research is required to fully elucidate the synthetic accessibility and biological relevance of this compound.
References
- 1. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Structure Elucidation of (1-((Methylamino)methyl)cyclobutyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The definitive confirmation of a chemical structure is a cornerstone of chemical research and drug development. This technical guide provides a comprehensive overview of the analytical methodologies required for the structure elucidation of (1-((Methylamino)methyl)cyclobutyl)methanol. We present a systematic approach combining mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. This document details the necessary experimental protocols, presents predicted analytical data in a structured format, and illustrates the logical workflow for spectral interpretation to unambiguously confirm the molecular structure.
Introduction
This compound (CAS No. 180505-31-6) is a substituted cyclobutane derivative containing primary alcohol and secondary amine functional groups. Its molecular formula is C₇H₁₅NO, with a corresponding molecular weight of 129.20 g/mol .[1][2] Accurate structure determination is critical for understanding its chemical properties, potential biological activity, and for ensuring purity and quality control in any subsequent applications.
This guide outlines the process of structure elucidation as if the compound were a newly synthesized entity, requiring confirmation. We will utilize a combination of analytical techniques to probe the molecular formula, identify functional groups, and establish the precise connectivity of all atoms within the molecule.
Molecular Structure
The proposed structure for this compound is presented below. The elucidation process aims to confirm this arrangement.
Analytical Workflow
The structure elucidation follows a logical progression from determining the molecular mass to identifying functional groups and finally mapping the carbon-hydrogen framework.
References
Spectroscopic Data for (1-((Methylamino)methyl)cyclobutyl)methanol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document addresses the available spectroscopic data for the compound (1-((Methylamino)methyl)cyclobutyl)methanol (CAS No. 180205-31-6). Despite a comprehensive search of scientific literature and chemical databases, experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this specific molecule remains largely unavailable in the public domain. This guide summarizes the predicted data and provides general experimental protocols applicable to the analysis of this and structurally related compounds.
Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 180205-31-6 |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| Canonical SMILES | CNCC1(CCC1)CO |
Spectroscopic Data (Predicted)
While experimental spectra are not publicly available, predicted mass spectrometry data offers insight into the expected fragmentation patterns of this compound.
Predicted Mass Spectrometry Data
The following table outlines the predicted m/z (mass-to-charge ratio) values for various adducts of the parent molecule. This data is computationally generated and should be used as a reference for experimental analysis.
| Adduct | Predicted m/z |
| [M+H]⁺ | 130.1226 |
| [M+Na]⁺ | 152.1046 |
General Experimental Protocols
In the absence of specific published methods for this compound, the following general protocols for NMR and mass spectrometry are provided as a starting point for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard approach to obtaining ¹H and ¹³C NMR spectra for a novel amino alcohol like this compound would involve the following steps:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). The choice of solvent will depend on the solubility of the compound.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Spectral Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts (δ) should be reported in parts per million (ppm), and coupling constants (J) in Hertz (Hz).
Mass Spectrometry (MS)
To determine the molecular weight and fragmentation pattern, the following mass spectrometry procedure is recommended:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer. The choice of ionization technique will be critical. Electrospray ionization (ESI) is often suitable for polar molecules like amino alcohols and would likely be performed in positive ion mode to observe the [M+H]⁺ ion.
-
Mass Analysis: Acquire a full scan mass spectrum to identify the molecular ion peak.
-
Tandem MS (MS/MS): To elucidate the structure, perform tandem mass spectrometry on the isolated molecular ion. Collision-induced dissociation (CID) will generate a fragmentation pattern that can be interpreted to confirm the connectivity of the molecule.
Signaling Pathways and Experimental Workflows
A thorough search of the scientific literature did not yield any information regarding the involvement of this compound in specific signaling pathways or established experimental workflows.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Conclusion
Currently, there is a notable absence of publicly available experimental spectroscopic data for this compound. The information provided herein is based on predicted data and general analytical methodologies. Researchers investigating this compound will need to perform de novo spectroscopic analysis to confirm its structure and elucidate its properties. The general protocols and logical workflow outlined in this document provide a foundational approach for such an investigation.
The Enigmatic Building Block: A Technical Overview of (1-((Methylamino)methyl)cyclobutyl)methanol in Organic Synthesis
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide delves into the chemical nature and synthetic potential of (1-((methylamino)methyl)cyclobutyl)methanol, a unique building block with potential applications in organic synthesis and medicinal chemistry. While this compound is commercially available, a comprehensive review of publicly accessible scientific literature and patent databases reveals a notable absence of in-depth studies detailing its specific synthetic applications, detailed experimental protocols, or its role in the development of biologically active molecules. This document, therefore, aims to provide a thorough overview of its known properties while contextualizing its potential utility within the broader and well-established field of cyclobutane-containing scaffolds in drug discovery.
Core Chemical Properties
This compound, with the CAS number 180205-31-6, is a bifunctional organic molecule incorporating a cyclobutane ring, a secondary amine, and a primary alcohol.[1][2][3][4][5][6] This combination of features makes it an attractive starting material for the synthesis of more complex molecules. The strained four-membered ring provides a rigid, three-dimensional scaffold, a desirable characteristic in modern drug design aimed at exploring new chemical space beyond traditional flat aromatic structures.[1][7]
A summary of its fundamental properties is presented below:
| Property | Value | Reference(s) |
| CAS Number | 180205-31-6 | [1][2][3][4][5][6] |
| Molecular Formula | C₇H₁₅NO | [1][2] |
| Molecular Weight | 129.20 g/mol | [1][2] |
| Appearance | Solid | [1] |
| SMILES | CNCC1(CCC1)CO | [1][2] |
| InChI | 1S/C7H15NO/c1-8-5-7(6-9)3-2-4-7/h8-9H,2-6H2,1H3 | [1] |
Synthetic Potential and Context in Medicinal Chemistry
The true value of a building block lies in its ability to be incorporated into larger, functional molecules. While specific examples for this compound are not documented, the broader class of cyclobutane derivatives has seen increasing use in medicinal chemistry.[1][7] The cyclobutane motif can impart several favorable properties to a drug candidate, including:
-
Increased Three-Dimensionality: Moving away from flat, aromatic structures can lead to improved target selectivity and reduced off-target effects.[7]
-
Metabolic Stability: The rigid cyclobutane core can protect adjacent functional groups from metabolic degradation.
-
Novel Intellectual Property: The incorporation of unique scaffolds like cyclobutanes can lead to new chemical entities with strong patent protection.
The dual functionality of this compound offers multiple avenues for synthetic elaboration. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution. The secondary amine can undergo N-alkylation, acylation, or be used in reductive amination reactions.
General Synthetic Strategies for Substituted Cyclobutanes
The synthesis of functionalized cyclobutanes is a well-established area of organic chemistry. While a specific, validated protocol for the synthesis of this compound is not available in the literature, general methodologies for creating similar structures often involve multi-step sequences starting from commercially available cyclobutanone or other cyclobutane precursors.
A plausible, though not experimentally verified, synthetic workflow for accessing 1,1-disubstituted cyclobutanes with amino and hydroxyl functionalities could involve the following key transformations.
Caption: A generalized synthetic pathway to this compound.
Experimental Protocols: A Call for Future Research
A critical gap in the current body of scientific knowledge is the absence of detailed, peer-reviewed experimental protocols for either the synthesis of this compound or its utilization in subsequent chemical transformations. The development and publication of such protocols would be of significant value to the scientific community, enabling broader access to this and related building blocks for applications in drug discovery and materials science.
Biological Activity and Signaling Pathways: Uncharted Territory
At present, there is no publicly available data on the biological activity of this compound or any molecules synthesized from it. Consequently, no associated signaling pathways have been identified or studied. This represents a significant opportunity for future research. Screening of this compound and its derivatives against various biological targets could uncover novel pharmacological activities.
Conclusion and Future Outlook
This compound stands as a building block of unrealized potential. Its chemical structure is intriguing, offering a unique combination of a rigid cyclobutane scaffold and versatile amino and alcohol functionalities. However, the lack of published applications in the scientific literature makes it an enigmatic tool for synthetic chemists.
For researchers in drug discovery and organic synthesis, this presents both a challenge and an opportunity. The challenge lies in the need to develop synthetic methodologies and explore the chemical space accessible from this starting material without the benefit of prior art. The opportunity is the potential to discover novel molecules with unique biological activities, unconstrained by existing structure-activity relationships. The future utility of this compound as a valuable building block will be determined by the willingness of the scientific community to explore its synthetic potential and report their findings.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. US4474977A - Amino-alcohol derivatives - Google Patents [patents.google.com]
- 4. Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. US20120101307A1 - Process for the preparation of 1-methyl-1-alkoxycyclopentanes - Google Patents [patents.google.com]
- 7. chemscene.com [chemscene.com]
Physicochemical Characterization of (1-((Methylamino)methyl)cyclobutyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-((Methylamino)methyl)cyclobutyl)methanol, a substituted cyclobutane derivative, presents a unique structural motif of interest in medicinal chemistry and drug discovery. Its physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a summary of the known and predicted physicochemical characteristics of this compound. Due to the limited availability of direct experimental data, this document combines reported values with predicted data and outlines standard experimental protocols for their determination. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and development of novel therapeutics based on this chemical scaffold.
Chemical Identity
This section provides fundamental identifiers for this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 180205-31-6 |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol [1] |
| SMILES | CNCC1(CCC1)CO[1] |
| InChI | 1S/C7H15NO/c1-8-5-7(6-9)3-2-4-7/h8-9H,2-6H2,1H3 |
Physicochemical Properties
The physicochemical properties of a compound are pivotal in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The data presented below is a combination of reported and computationally predicted values.
| Property | Value | Source |
| Physical State | Solid | [2] |
| Boiling Point | 192°C at 760 mmHg | [3] |
| Density | 0.961 g/mL | [3] |
| Refractive Index | 1.47 | [3] |
| Flash Point | 68.6°C | [3] |
| Topological Polar Surface Area (TPSA) | 32.26 Ų | [1] |
| logP (Octanol-Water Partition Coefficient) | 0.3684 to 0.75930 | [1][3] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 3 | [1] |
Note: Many of the listed values are computationally predicted and await experimental verification.
Experimental Protocols for Physicochemical Characterization
The following sections describe standard experimental methodologies that can be employed to determine the key physicochemical properties of this compound.
Determination of Melting Point
The melting point is a fundamental physical property indicating the purity of a compound.
Methodology: Capillary Melting Point Determination
-
A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature range over which the sample melts is recorded. A sharp melting range typically indicates a high degree of purity.
Determination of pKa (Acid Dissociation Constant)
The pKa value is crucial for understanding the ionization state of a molecule at a given pH, which significantly impacts its solubility, permeability, and receptor binding.
Methodology: Potentiometric Titration
-
A precisely weighed amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa value is determined from the midpoint of the buffer region of the titration curve, where the concentrations of the protonated and deprotonated species are equal.
Determination of Solubility
Solubility is a critical factor for drug delivery and bioavailability.
Methodology: Shake-Flask Method
-
An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline) in a sealed flask.
-
The flask is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry.
Determination of logP (Octanol-Water Partition Coefficient)
The logP value is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and interaction with biological targets.
Methodology: Shake-Flask Method
-
A pre-saturated solution of 1-octanol and water is prepared.
-
A known amount of the compound is dissolved in one of the phases.
-
Equal volumes of the octanol and water phases are mixed in a flask and shaken vigorously to allow for partitioning of the compound between the two immiscible layers.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
Workflow for Physicochemical Characterization
The following diagram illustrates a general workflow for the physicochemical characterization of a novel chemical entity like this compound.
Caption: General workflow for the synthesis and physicochemical characterization of a novel compound.
Conclusion
This compound is a chemical entity with potential for further investigation in drug discovery. This guide has consolidated the available physicochemical data, which is currently a mix of reported and predicted values. The outlined standard experimental protocols provide a clear path for the empirical determination of these crucial parameters. A comprehensive experimental characterization is essential to build a robust data package to support any future drug development efforts based on this scaffold. The provided workflow diagram offers a logical sequence for these characterization activities. As more experimental data becomes available, a more complete and accurate profile of this compound will emerge, aiding in the rational design of new therapeutic agents.
References
The Cyclobutane Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The cyclobutane moiety, a four-membered carbocyclic ring, has emerged from the realm of synthetic curiosity to become a pivotal scaffold in modern medicinal chemistry. Its unique conformational constraints, metabolic stability, and ability to serve as a versatile bioisostere have propelled its incorporation into a growing number of approved drugs and clinical candidates. This technical guide provides a comprehensive overview of the role of the cyclobutane scaffold in drug discovery, detailing its physicochemical properties, synthetic accessibility, and impact on pharmacological activity. It further presents quantitative data on key cyclobutane-containing drugs, detailed experimental protocols for their evaluation, and visual representations of their mechanisms of action.
The Physicochemical and Pharmacological Advantages of the Cyclobutane Scaffold
The strategic incorporation of a cyclobutane ring into a drug candidate can profoundly influence its properties. The inherent ring strain of approximately 26.3 kcal/mol results in a puckered conformation, a key feature that distinguishes it from planar aromatic systems and more flexible aliphatic chains.[1][2][3] This rigidity can pre-organize a molecule into its bioactive conformation, enhancing binding affinity to its biological target.[2]
Key advantages of employing the cyclobutane scaffold include:
-
Conformational Restriction: The rigid nature of the cyclobutane ring reduces the entropic penalty upon binding to a target protein, often leading to increased potency.[1][4]
-
Improved Metabolic Stability: The cyclobutane core can block sites susceptible to metabolic degradation by cytochrome P450 enzymes, thereby enhancing a drug's half-life.[5][6]
-
Enhanced Solubility and Reduced Planarity: The three-dimensional nature of the cyclobutane ring can disrupt crystal lattice packing and reduce planarity, which can lead to improved aqueous solubility.[2]
-
Bioisosteric Replacement: The cyclobutane ring can serve as a bioisostere for other chemical groups, such as phenyl rings or gem-dimethyl groups, allowing for the fine-tuning of physicochemical and pharmacological properties while maintaining or improving biological activity.[1][4]
-
Novel Chemical Space: The incorporation of cyclobutane scaffolds provides access to novel chemical space, offering opportunities for the development of intellectual property.
Cyclobutane-Containing Drugs: A Quantitative Look at Their Impact
The successful application of the cyclobutane scaffold is evident in several marketed drugs across various therapeutic areas. The following tables summarize key quantitative data for some of these drugs, highlighting the impact of the cyclobutane moiety.
| Drug | Therapeutic Area | Target | Key Quantitative Data | Citation(s) |
| Carboplatin | Oncology | DNA | IC50: 0.096-1.20 µg/mL (endometrial cancer cell lines) | [7] |
| Apalutamide | Oncology | Androgen Receptor | IC50: 16 nM (binding affinity) | [5][8] |
| Ivosidenib | Oncology | Mutant IDH1 | IC50: ~10 nM (enzymatic assay) | [6][7] |
| Boceprevir | Antiviral | HCV NS3/4A Protease | Ki: 14 nM | [6] |
Table 1: Overview of Key Cyclobutane-Containing Drugs and Their Bioactivity.
| Compound | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) | Citation(s) |
| Apalutamide | 6000 | 2 | ~72 | ~100 | [5][9] |
| Boceprevir | 1723 | 1-2.25 | ~3.4 | Not determined | [4][10] |
Table 2: Pharmacokinetic Parameters of Selected Cyclobutane-Containing Drugs.
Key Signaling Pathways Targeted by Cyclobutane Drugs
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways modulated by prominent cyclobutane-containing drugs.
Apalutamide and the Androgen Receptor Signaling Pathway
Apalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer. It acts as a competitive inhibitor of the androgen receptor (AR), preventing its activation and subsequent downstream signaling that promotes tumor growth.
Boceprevir and the Inhibition of HCV NS3/4A Protease
Boceprevir is a direct-acting antiviral agent used to treat hepatitis C. It is a potent inhibitor of the HCV NS3/4A serine protease, an enzyme essential for the cleavage of the viral polyprotein and subsequent viral replication.
Ivosidenib and the Mutant IDH1 Pathway
Ivosidenib is a targeted therapy for cancers that harbor a specific mutation in the isocitrate dehydrogenase 1 (IDH1) enzyme. The mutant enzyme produces an oncometabolite, 2-hydroxyglutarate (2-HG), which drives cancer progression. Ivosidenib selectively inhibits the mutant IDH1, reducing 2-HG levels.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of cyclobutane-containing compounds.
Synthesis of a Cyclobutane Core: [2+2] Photocycloaddition of Cinnamic Acid
The [2+2] photocycloaddition is a powerful method for constructing cyclobutane rings. The following is a general protocol for the photodimerization of cinnamic acid, a common precursor for various cyclobutane derivatives.
Materials:
-
trans-Cinnamic acid
-
Tetrahydrofuran (THF)
-
Toluene
-
100 mL Erlenmeyer flask
-
Water bath
-
Septum
-
Sunlight or a UV lamp
-
Rotary evaporator
-
Vacuum filtration apparatus
Procedure:
-
Preparation of the Cinnamic Acid Film:
-
Weigh 1.5 g of trans-cinnamic acid and place it in a 100 mL Erlenmeyer flask.
-
Add approximately 2 mL of THF and gently heat the flask in a water bath while swirling to dissolve the cinnamic acid completely.
-
Once dissolved, remove the flask from the heat and swirl it by hand to create a thin, uniform film of the solid on the inner wall of the flask as the solvent evaporates. Allow the flask to air dry completely for about 30 minutes.[11]
-
-
Photocycloaddition:
-
Seal the flask with a septum.
-
Expose the flask to direct sunlight for approximately 15 days, rotating the flask periodically to ensure even irradiation. Alternatively, a UV lamp can be used, with the irradiation time optimized based on the lamp's intensity.[11]
-
-
Isolation and Purification of Truxillic Acid:
-
After the irradiation period, add 15 mL of toluene to the flask and gently warm it in a water bath (around 40°C) to dissolve any unreacted cinnamic acid.
-
Collect the solid product (truxillic acid, a dimer of cinnamic acid) by vacuum filtration.
-
Wash the solid with an additional 10 mL of toluene.
-
The collected solid can be further purified by recrystallization if necessary. The melting point of α-truxillic acid is 286°C.[11]
-
Biological Evaluation: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is widely used to determine the cytotoxic effects of potential drug candidates.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Cyclobutane-containing test compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the cyclobutane-containing test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8][13]
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Drug Discovery Workflow: Incorporating the Cyclobutane Scaffold
The integration of the cyclobutane scaffold into a lead optimization campaign follows a structured workflow designed to systematically improve the properties of a lead compound.
Conclusion
The cyclobutane scaffold has firmly established its place in the medicinal chemist's toolbox. Its unique combination of conformational rigidity, metabolic stability, and synthetic accessibility offers a powerful strategy to address many of the challenges encountered in modern drug discovery. From enhancing potency and selectivity to improving pharmacokinetic profiles, the cyclobutane ring provides a versatile platform for the design of novel therapeutics. The continued development of innovative synthetic methodologies and a deeper understanding of its structure-activity relationships will undoubtedly lead to the discovery of new and improved cyclobutane-containing drugs in the years to come.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]
- 12. researchhub.com [researchhub.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Introduction: The Puckered Nature of the Cyclobutane Ring
An In-depth Technical Guide to the Conformational Analysis of 1,1-Disubstituted Cyclobutanes
The cyclobutane ring, a four-membered carbocycle, represents a fascinating case study in conformational analysis. Contrary to the planar square suggested by simple geometric drawings, cyclobutane adopts a non-planar, puckered conformation.[1][2] This deviation from planarity is a compromise between two primary types of strain: angle strain and torsional strain. A planar cyclobutane would have C-C-C bond angles of 90°, a significant deviation from the ideal tetrahedral angle of 109.5°, leading to substantial angle strain.[2][3] Furthermore, a planar arrangement would force all adjacent carbon-hydrogen bonds into a fully eclipsed conformation, resulting in high torsional strain.[3]
To alleviate this torsional strain, the cyclobutane ring "puckers" or "folds," adopting a butterfly-like structure.[1][3] In this conformation, one carbon atom is bent out of the plane formed by the other three, with a puckering angle (the dihedral angle between the two C-C-C planes) of approximately 25-35°.[1][3][4] This puckering reduces the eclipsing interactions between adjacent C-H bonds at the cost of a slight increase in angle strain (the internal C-C-C bond angles are around 88°).[3][5]
Unsubstituted cyclobutane exists as a dynamic equilibrium between two equivalent puckered conformations, which rapidly interconvert at room temperature.[1] The transition between these forms occurs via a planar (D4h symmetry) transition state.[6] The energy barrier for this ring inversion is relatively low, estimated to be around 1.48 kcal/mol (518 cm⁻¹).[4]
Conformational Isomerism in 1,1-Disubstituted Cyclobutanes
The introduction of two substituents on a single carbon atom (C1) fundamentally alters the conformational landscape. The two puckered conformations are no longer energetically equivalent. The substituents can occupy two distinct positions relative to the ring: a pseudo-axial (ax) position, where the C-substituent bond is roughly parallel to the pseudo-axis of the ring, and a pseudo-equatorial (eq) position, where the bond points away from the ring.
For a 1,1-disubstituted cyclobutane with two different substituents (e.g., one large 'L' and one small 'S'), ring inversion leads to two distinct diastereomeric conformers:
-
Conformer A: The larger group (L) is in the pseudo-equatorial position, and the smaller group (S) is in the pseudo-axial position.
-
Conformer B: The larger group (L) is in the pseudo-axial position, and the smaller group (S) is in the pseudo-equatorial position.
The equilibrium between these two conformers is dictated by steric interactions. The pseudo-axial position is sterically more hindered due to repulsive interactions with the syn-axial hydrogen atoms at the C3 position (a 1,3-diaxial interaction). Consequently, the conformer that places the bulkier substituent in the more spacious pseudo-equatorial position is generally the more stable and thus more populated conformer at equilibrium.
Quantitative Conformational Data
The structural parameters and energy differences associated with cyclobutane conformations have been extensively studied through both experimental and computational methods.
Table 1: Structural and Energetic Parameters of Unsubstituted Cyclobutane
| Parameter | Experimental Value | Computational Value | Method/Level of Theory |
| Puckering Angle (θ) | 27.9 ± 1.6°[4] | 29.68°[6] | Gas Electron Diffraction[4] |
| 35°[4] | 29.59°[7] | IR Spectroscopy[4] | |
| C-C Bond Length (r) | 1.552 ± 0.001 Å[4] | 1.554 Å[6] | Gas Electron Diffraction[4] |
| Ring Inversion Barrier | 518 ± 5 cm⁻¹ (1.48 kcal/mol)[4] | 498 cm⁻¹ (1.42 kcal/mol)[6][8] | Raman Spectroscopy[4] |
| 482 cm⁻¹ (1.38 kcal/mol)[7] | Ab initio (CBS extrapolation)[7] |
Table 2: Conformational Free Energy Differences (ΔG°) for Substituted Cyclobutanes
| Compound | Substituent | ΔG° (ax-eq) (kcal/mol) | Method |
| Cyclobutanol | -OH | 1.1[9] | ¹H NMR Spectroscopy |
| Cyclobutylamine | -NH₂ | - | - |
| Cyclobutylmethylcarbinol | -CH(OH)CH₃ | - | - |
| 1,1-Difluoro-3-phenylcyclobutane | -F | - | Dipole Moment |
| Note: Data for 1,1-disubstituted systems is sparse in readily available literature. The principles are derived from monosubstituted systems where the preference of a group for the equatorial position is quantified. For a 1,1-disubstituted system, the conformer with the bulkier group equatorial is favored by an energy difference related to the difference in their individual A-values (conformational preferences). |
Experimental and Computational Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the dynamic conformational equilibria of cyclobutanes in solution.[10]
-
Protocol for Dynamic NMR (DNMR):
-
Sample Preparation: Dissolve the 1,1-disubstituted cyclobutane derivative in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) that allows for a wide temperature range.
-
Data Acquisition: Record ¹H or ¹⁹F NMR spectra at various temperatures. At high temperatures, where ring inversion is rapid on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of interconversion decreases.
-
Coalescence Analysis: At a specific temperature, known as the coalescence temperature (Tc), the separate signals for the axial and equatorial environments broaden and merge into a single peak. Below Tc, sharp, distinct signals for each conformer may be resolved.
-
Data Analysis: The energy barrier (ΔG‡) for ring inversion can be calculated from the coalescence temperature and the chemical shift difference between the interconverting signals. The relative populations of the two conformers, and thus the free energy difference (ΔG°), can be determined from the integration of the separate signals at low temperatures.
-
-
Protocol for Coupling Constant Analysis:
-
High-Resolution Spectrum: Acquire a high-resolution ¹H NMR spectrum where coupling constants can be accurately measured.
-
Spectral Analysis: The magnitude of long-range proton-proton coupling constants, particularly four-bond couplings (⁴JHH), is highly dependent on the dihedral angle.[9]
-
Karplus-type Relationship: By comparing experimentally observed, time-averaged coupling constants with theoretical values calculated for the "frozen" axial and equatorial conformers (often obtained from computational models), the equilibrium constant can be determined. For cyclobutanes, it has been noted that ⁴J(eq-eq) is approximately 5 Hz while ⁴J(ax-ax) is near 0 Hz, providing a sensitive probe for conformation.[9]
-
X-ray Crystallography
X-ray crystallography provides an unambiguous, static picture of a molecule's conformation in the solid state, yielding precise measurements of bond lengths, bond angles, and puckering angles.[11]
-
General Protocol:
-
Crystallization: Grow single crystals of the 1,1-disubstituted cyclobutane of suitable quality. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[11]
-
Data Collection: Mount a single crystal on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-rays.
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution). This initial model is then refined against the experimental data to optimize the fit, resulting in a final, highly accurate molecular structure.[11] The puckered nature of the cyclobutane ring and the axial/equatorial disposition of the substituents can be directly visualized.[5][12]
-
Computational Chemistry
Theoretical calculations are indispensable for mapping the potential energy surface of ring puckering and predicting the relative stabilities and geometries of conformers.
-
Protocol for Conformational Analysis:
-
Model Building: Construct an initial 3D model of the 1,1-disubstituted cyclobutane molecule.
-
Potential Energy Surface (PES) Scan: To map the ring inversion pathway, perform a relaxed PES scan. The ring puckering angle (a dihedral angle) is constrained at various values (e.g., from -40° to +40° in steps), and the energy of the molecule is minimized at each step with respect to all other coordinates. This generates a potential energy curve showing two minima (the puckered conformers) and a maximum (the planar transition state).
-
Geometry Optimization: Perform full geometry optimizations starting from the minima and the transition state identified in the PES scan. This locates the precise stationary points on the potential energy surface. High levels of theory, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) with large basis sets (e.g., aug-cc-pVTZ), are often required for accurate results.[6][7] Density Functional Theory (DFT) with functionals like B3LYP is also widely used.[9]
-
Frequency Calculations: Perform vibrational frequency calculations for the optimized structures. The energy minima (stable conformers) will have all real frequencies, while the transition state will have exactly one imaginary frequency corresponding to the ring inversion motion. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections needed to calculate relative Gibbs free energies (ΔG).
-
Visualizations of Conformational Pathways
Caption: Ring inversion of unsubstituted cyclobutane via a planar transition state.
Caption: Conformational equilibrium in a 1,1-disubstituted cyclobutane.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure, Vibrational Spectra and Ring Puckering Barrier of Cyclobutane | Journal Article | PNNL [pnnl.gov]
- 9. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. auremn.org.br [auremn.org.br]
- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
(1-((Methylamino)methyl)cyclobutyl)methanol: A Technical Guide for Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach relies on screening libraries of low molecular weight fragments (typically < 300 Da) to identify weak but efficient binders to a biological target. These initial hits then serve as starting points for optimization into more potent, drug-like molecules. This technical guide explores the potential of (1-((Methylamino)methyl)cyclobutyl)methanol as a fragment for FBDD campaigns. Due to the limited publicly available data on this specific fragment's application, this document serves as an illustrative guide, outlining the theoretical and practical considerations for its use in a typical FBDD workflow. We will cover its physicochemical properties, hypothetical screening data, detailed experimental protocols for hit identification and validation, and strategies for fragment evolution.
Introduction to this compound as a Fragment
This compound is a small, saturated heterocyclic compound containing key functional groups for molecular recognition: a secondary amine, a primary alcohol, and a cyclobutane core. The cyclobutane moiety provides a three-dimensional scaffold, which is an increasingly sought-after feature in fragment libraries to explore non-planar chemical space.[1][2] The amino alcohol motif is a common pharmacophore found in numerous biologically active compounds.[3][4]
Physicochemical Properties and the "Rule of Three"
A fragment's suitability for FBDD is often assessed by the "Rule of Three" (Ro3), which provides guidelines for desirable physicochemical properties to ensure good starting points for optimization.[5][6] Let's evaluate this compound against these criteria.
| Property | Value | "Rule of Three" Guideline | Compliance |
| Molecular Weight | 129.20 g/mol [7][8] | ≤ 300 Da | Yes |
| LogP | 0.3684[8] | ≤ 3 | Yes |
| Hydrogen Bond Donors | 2[8] | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 2[8] | ≤ 3 | Yes |
| Rotatable Bonds | 3[8] | ≤ 3 | Yes |
As the table demonstrates, this compound fully complies with the "Rule of Three," making it an excellent candidate for inclusion in a fragment library. Its low molecular weight and complexity provide ample vectors for chemical elaboration.
Hypothetical Screening and Hit Validation
In a typical FBDD campaign, a library of fragments would be screened against a purified target protein to identify binders. The weak affinity of fragments necessitates the use of sensitive biophysical techniques.[9]
Illustrative Screening Data
The following table presents plausible quantitative data that could be obtained for a fragment like this compound and other analogous fragments against a hypothetical kinase target.
| Fragment ID | Structure | Method | Kd (µM) | Ligand Efficiency (LE) |
| FBDD-001 | This compound | SPR | 850 | 0.35 |
| FBDD-002 | (1-aminocyclobutyl)methanol | NMR | >1000 | N/A |
| FBDD-003 | (1-(aminomethyl)cyclobutyl)methanol | X-ray | 500 | 0.38 |
| FBDD-004 | 3-amino-1-cyclobutanol | SPR | 920 | 0.33 |
Note: This data is illustrative and not based on experimental results for this specific compound.
Experimental Protocols
Detailed methodologies are crucial for the successful execution of an FBDD project. Below are representative protocols for key experiments.
Fragment Screening by Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure binding kinetics and affinity in real-time.[10][11]
Objective: To identify fragments that bind to the target protein and determine their dissociation constants (Kd).
Methodology:
-
Protein Immobilization:
-
The target protein is immobilized on a sensor chip surface (e.g., CM5 chip) via amine coupling.
-
The sensor surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
The protein, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.
-
Remaining active sites are deactivated with an injection of ethanolamine-HCl.
-
-
Fragment Screening:
-
Fragments are dissolved in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).
-
A concentration series for each fragment (e.g., 10 µM to 1 mM) is injected over the sensor surface.
-
The binding response is measured in real-time. A reference flow cell with no immobilized protein is used for background subtraction.
-
-
Data Analysis:
-
The equilibrium binding responses are plotted against the fragment concentrations.
-
The resulting saturation curve is fitted to a steady-state affinity model to determine the Kd.
-
Hit Validation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming fragment binding and mapping the binding site on the protein.[12][13] Protein-observed NMR, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, is a common method.[14]
Objective: To confirm the binding of hits from the primary screen and to identify the location of the binding site.
Methodology:
-
Protein Preparation:
-
Uniformly ¹⁵N-labeled target protein is expressed and purified.
-
A concentrated stock solution of the protein (e.g., 100 µM) is prepared in an NMR buffer (e.g., 25 mM phosphate buffer, 50 mM NaCl, pH 7.0, with 10% D₂O).
-
-
NMR Titration:
-
A baseline ¹H-¹⁵N HSQC spectrum of the protein is recorded.
-
The fragment hit is titrated into the protein sample at increasing concentrations (e.g., 50 µM to 2 mM).
-
An HSQC spectrum is acquired at each concentration point.
-
-
Data Analysis:
-
The spectra are overlaid, and chemical shift perturbations (CSPs) of the protein's backbone amide signals are monitored.
-
Residues showing significant CSPs are mapped onto the 3D structure of the protein to identify the binding site.
-
The magnitude of the CSPs can be plotted against the ligand concentration to estimate the Kd.
-
Structural Characterization by X-ray Crystallography
X-ray crystallography provides high-resolution structural information of the protein-fragment complex, which is invaluable for structure-based drug design.[15][16]
Objective: To determine the three-dimensional structure of the fragment bound to the target protein.
Methodology:
-
Crystal Preparation:
-
Crystals of the apo-protein are grown using techniques like vapor diffusion.
-
-
Fragment Soaking:
-
Apo-crystals are transferred to a solution containing a high concentration of the fragment (e.g., 1-10 mM) and cryoprotectant.
-
The crystals are soaked for a defined period (minutes to hours) to allow the fragment to diffuse into the crystal and bind to the protein.
-
-
Data Collection and Structure Determination:
-
The soaked crystal is flash-cooled in liquid nitrogen.
-
X-ray diffraction data is collected at a synchrotron source.
-
The structure is solved by molecular replacement using the apo-protein structure as a search model.
-
The resulting electron density map is inspected for the presence of the bound fragment, which is then modeled into the density.
-
The complex structure is refined to high resolution.
-
Visualization of Workflows and Pathways
FBDD Experimental Workflow
The following diagram illustrates a typical workflow for a fragment-based drug discovery campaign.
Fragment Evolution Strategies
Once a validated hit is confirmed, its potency must be improved. Three common strategies are employed: fragment growing, linking, and merging.[17][18][19]
Hypothetical Signaling Pathway: Mcl-1 in Apoptosis
Fragments can be used to target key proteins in signaling pathways, such as those involved in cancer. Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family and a prime target for FBDD.[20][21] A fragment like this compound could potentially bind to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic proteins like Bak and Bax, thereby promoting apoptosis in cancer cells.
Conclusion
While specific experimental data for this compound in FBDD is not yet in the public domain, its physicochemical properties make it a highly attractive candidate for fragment screening libraries. This guide provides a comprehensive overview of how such a fragment would be progressed through a typical FBDD campaign, from initial screening and hit validation using industry-standard biophysical techniques to structure-based design and lead optimization. The detailed protocols and illustrative workflows serve as a practical resource for researchers aiming to leverage the power of FBDD in their drug discovery efforts. The unique 3D nature of the cyclobutane core combined with the versatile amino alcohol functionality suggests that fragments like this compound hold significant promise for the discovery of novel therapeutics.
References
- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. (1- (Methylamino)methyl cyclobutyl)methanol DiscoveryCPR 180205-31-6 [sigmaaldrich.com]
- 8. chemscene.com [chemscene.com]
- 9. Fragment based drug design: from experimental to computational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. selvita.com [selvita.com]
- 16. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biosolveit.de [biosolveit.de]
- 18. Development of potent inhibitors by fragment-linking strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lifechemicals.com [lifechemicals.com]
- 20. Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of potent myeloid cell leukemia 1 (Mcl-1) inhibitors using fragment-based methods and structure-based design - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the X-ray Crystal Structure of (1-((Methylamino)methyl)cyclobutyl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis of (1-((Methylamino)methyl)cyclobutyl)methanol derivatives, a class of compounds of interest in medicinal chemistry. Due to the limited publicly available crystallographic data for the parent compound, this guide leverages data from a structurally related cyclobutane derivative to illustrate the principles of X-ray crystal structure analysis. Furthermore, it outlines the generalized experimental protocols required to carry out such an analysis, from synthesis to data refinement.
Introduction: The Significance of Cyclobutane Motifs in Drug Discovery
Cyclobutane rings are increasingly utilized as versatile scaffolds in the design of novel therapeutics. Their inherent ring strain and unique three-dimensional geometry offer medicinal chemists a tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The incorporation of a cyclobutane moiety can lead to improved metabolic stability, enhanced binding affinity, and novel intellectual property positions. The substituent pattern on the cyclobutane ring, such as the this compound core, provides functional handles for further chemical modification and interaction with biological targets. Understanding the precise three-dimensional arrangement of these substituents through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and rational drug design.
Crystallographic Data of a Substituted Cyclobutane Derivative
While the crystal structure of this compound is not publicly available, the crystallographic data for a related compound, N-(1-(1-(p-chlorophenyl)cyclobutyl)-3-methylbutyl)-N,N-dimethylamine hydrochloride monohydrate, provides valuable insights into the structural features of this class of molecules.[1] The data for this compound is summarized in the table below.
| Parameter | Value |
| Empirical Formula | C17H29Cl2NO |
| Crystal System | Orthorhombic |
| Space Group | Pbcn (no. 60) |
| a (Å) | 13.442(3) |
| b (Å) | 9.374(2) |
| c (Å) | 30.110(7) |
| Volume (ų) | 3794.0 |
| Z | 8 |
| Temperature (K) | 294 |
| Rgt(F) | 0.058 |
| wRref(F²) | 0.147 |
Table 1: Crystallographic data for N-(1-(1-(p-chlorophenyl)cyclobutyl)-3-methylbutyl)-N,N-dimethylamine hydrochloride monohydrate.[1]
Experimental Protocols for Single-Crystal X-ray Diffraction
The determination of the crystal structure of a small molecule like a this compound derivative involves a series of well-defined steps.[2][3][4][5][6]
Synthesis and Crystallization
The first step is the synthesis of the target compound. A plausible synthetic route to this compound could involve the reduction of a corresponding 1-((methylamino)methyl)cyclobutanecarboxylic acid or its ester derivative using a suitable reducing agent like lithium aluminum hydride.
Once the purified compound is obtained, the next critical step is to grow single crystals of sufficient size and quality. This is often the most challenging part of the process and may require screening various solvents, temperatures, and crystallization techniques, such as:
-
Slow Evaporation: A solution of the compound is left undisturbed in a partially covered container, allowing the solvent to evaporate slowly, leading to crystal formation.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.
Data Collection
A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations of the atoms and protect it from radiation damage.
The diffractometer directs a monochromatic X-ray beam onto the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. A detector, such as a CCD or CMOS detector, records the positions and intensities of these diffracted X-rays.
Structure Solution and Refinement
The collected diffraction data is then processed to determine the unit cell parameters and the space group of the crystal. The intensities of the diffraction spots are used to calculate the structure factors.
The "phase problem" is a central challenge in crystallography, as the phases of the structure factors are not directly measured. For small molecules, direct methods are typically successful in determining the initial phases, which allows for the calculation of an initial electron density map.
This initial model of the crystal structure is then refined against the experimental data. The refinement process involves adjusting the atomic coordinates, thermal parameters, and other structural parameters to improve the agreement between the calculated and observed structure factors. The quality of the final structure is assessed using metrics such as the R-factor.
Workflow for X-ray Crystal Structure Determination
The overall process from compound synthesis to the final crystal structure can be visualized as a logical workflow.
Caption: Experimental workflow for determining the X-ray crystal structure.
Conclusion
The determination of the single-crystal X-ray structure of this compound derivatives is a critical step in understanding their structure-activity relationships and guiding further drug discovery efforts. While specific crystallographic data for the parent compound remains elusive in the public domain, the analysis of related structures and the application of established experimental protocols provide a clear pathway for obtaining this vital information. The combination of organic synthesis, meticulous crystallization, and advanced crystallographic techniques enables the precise elucidation of the three-dimensional atomic arrangement, which is indispensable for modern, structure-based drug design.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of (1-((Methylamino)methyl)cyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed synthetic protocol for the preparation of (1-((methylamino)methyl)cyclobutyl)methanol, a valuable building block in medicinal chemistry and drug discovery. The described multi-step synthesis starts from the commercially available diethyl 1,1-cyclobutanedicarboxylate and proceeds through key intermediates, including a hydroxy-ester, a hydroxy-acid, and a hydroxy-amide.
Synthetic Pathway Overview
The synthesis of this compound is accomplished via a four-step reaction sequence as illustrated below. The pathway involves a selective reduction of a diester, saponification, amide coupling, and a final reduction of the amide.
Caption: Four-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate
This procedure describes the selective mono-reduction of diethyl 1,1-cyclobutanedicarboxylate to the corresponding hydroxy-ester using lithium aluminum hydride.
Materials:
-
Diethyl 1,1-cyclobutanedicarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, including a three-necked round-bottom flask, dropping funnel, and reflux condenser
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Under an inert atmosphere, a solution of diethyl 1,1-cyclobutanedicarboxylate (1.0 eq) in anhydrous THF is prepared in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of lithium aluminum hydride (0.5 eq) in anhydrous THF is added dropwise via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is carefully quenched by the dropwise addition of water, followed by 15% aqueous NaOH, and then more water, while cooling in an ice bath.
-
The resulting precipitate is filtered off and washed with diethyl ether.
-
The combined organic phases are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford ethyl 1-(hydroxymethyl)cyclobutanecarboxylate.
Step 2: Synthesis of 1-(Hydroxymethyl)cyclobutane-1-carboxylic acid
This protocol details the saponification of the ester group in ethyl 1-(hydroxymethyl)cyclobutanecarboxylate to yield the corresponding carboxylic acid.
Materials:
-
Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate (1.0 eq) is dissolved in a mixture of ethanol and water.
-
Sodium hydroxide (1.5 eq) is added, and the mixture is heated to reflux for 2-4 hours.
-
The reaction progress is monitored by TLC until the starting material is consumed.
-
After cooling to room temperature, the ethanol is removed under reduced pressure.
-
The aqueous residue is washed with diethyl ether to remove any unreacted starting material.
-
The aqueous layer is cooled in an ice bath and acidified to pH 2-3 with concentrated HCl.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield 1-(hydroxymethyl)cyclobutane-1-carboxylic acid.
Step 3: Synthesis of N-Methyl-1-(hydroxymethyl)cyclobutane-1-carboxamide
This protocol describes the amide coupling of 1-(hydroxymethyl)cyclobutane-1-carboxylic acid with methylamine using EDC and HOBt as coupling agents.[1]
Materials:
-
1-(Hydroxymethyl)cyclobutane-1-carboxylic acid
-
Methylamine solution (e.g., 40% in water or 2.0 M in THF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
To a solution of 1-(hydroxymethyl)cyclobutane-1-carboxylic acid (1.0 eq) in anhydrous DMF, HOBt (1.2 eq) and EDC (1.2 eq) are added.
-
The mixture is stirred at room temperature for 30 minutes.
-
DIPEA (3.0 eq) is added, followed by the dropwise addition of a solution of methylamine (1.5 eq).
-
The reaction mixture is stirred at room temperature for 12-18 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous NaHCO₃ and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford N-methyl-1-(hydroxymethyl)cyclobutane-1-carboxamide.
Step 4: Synthesis of this compound
This final step involves the reduction of the amide to the target amine using lithium aluminum hydride.
Materials:
-
N-Methyl-1-(hydroxymethyl)cyclobutane-1-carboxamide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Under an inert atmosphere, a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF is prepared in a round-bottom flask and cooled to 0 °C.
-
A solution of N-methyl-1-(hydroxymethyl)cyclobutane-1-carboxamide (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-8 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
After completion, the reaction is cooled to 0 °C and carefully quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and water.
-
The resulting precipitate is filtered off and washed thoroughly with THF and diethyl ether.
-
The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by a suitable method, such as distillation or column chromatography, to yield this compound.
Data Summary
The following table summarizes the key reactants, products, and expected yields for each step of the synthesis.
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | Diethyl 1,1-cyclobutanedicarboxylate | LiAlH₄ | Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate | 60-75 |
| 2 | Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate | NaOH | 1-(Hydroxymethyl)cyclobutane-1-carboxylic acid | 85-95 |
| 3 | 1-(Hydroxymethyl)cyclobutane-1-carboxylic acid | Methylamine, EDC, HOBt, DIPEA | N-Methyl-1-(hydroxymethyl)cyclobutane-1-carboxamide | 70-85 |
| 4 | N-Methyl-1-(hydroxymethyl)cyclobutane-1-carboxamide | LiAlH₄ | This compound | 75-90 |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a single synthetic step, from reaction setup to product purification.
Caption: A generalized workflow for each synthetic step.
References
Application Notes and Protocols for the Functionalization of the Primary Alcohol in (1-((Methylamino)methyl)cyclobutyl)methanol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the chemical modification of the primary alcohol in (1-((methylamino)methyl)cyclobutyl)methanol. Due to the presence of a nucleophilic secondary amine, strategies involving amine protection are often necessary to achieve selective functionalization of the alcohol. This guide covers key transformations including oxidation, esterification, and etherification, presenting methods with and without the use of protecting groups, along with data presentation in tabular format and visual workflows using Graphviz diagrams.
Introduction
This compound is a bifunctional molecule containing a primary alcohol and a secondary amine. The functionalization of the primary alcohol is a key step in the synthesis of various derivatives for drug discovery and development. However, the nucleophilicity of the secondary amine presents a significant challenge, as it can compete with the alcohol in many reactions. Therefore, a careful selection of reagents and reaction conditions is crucial for achieving high selectivity and yield.
This document outlines protocols for three common functionalizations of the primary alcohol:
-
Oxidation to an aldehyde or a carboxylic acid.
-
Esterification with carboxylic acids or their derivatives.
-
Etherification via Williamson ether synthesis.
For each transformation, both direct functionalization and protecting group strategies are discussed. The choice between these approaches depends on the desired product and the compatibility of the reagents with the amine functionality.
Strategic Considerations: The Role of the Amine Protecting Group
The secondary amine in the starting material can undergo N-alkylation, N-acylation, or act as a base, leading to undesired side products. Protecting the amine group is a common strategy to prevent these side reactions.[1] The choice of protecting group is critical and should be guided by its stability under the reaction conditions for alcohol functionalization and the ease of its subsequent removal.
A common and effective protecting group for secondary amines is the tert-butoxycarbonyl (Boc) group. It is stable under a wide range of non-acidic conditions and can be readily removed with mild acid.
Workflow for Deciding on a Protection Strategy:
Caption: Decision workflow for amine protection.
Experimental Protocols
Amine Protection: Boc Protection
This protocol describes the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group.
Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a base such as triethylamine (TEA) (1.2 eq) or diisopropylethylamine (DIPEA) (1.2 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-Boc protected amino alcohol.
Oxidation of the Primary Alcohol
The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid depending on the choice of oxidizing agent.
Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.[2] TEMPO-mediated oxidation is a chemoselective method that can be compatible with a free amine under controlled pH.[3] However, for broader applicability and to avoid potential side reactions with the amine, protection is recommended.
Protocol (using Dess-Martin Periodinane on N-Boc protected substrate):
-
Dissolve the N-Boc protected this compound (1.0 eq) in dry DCM.
-
Add Dess-Martin Periodinane (DMP) (1.5 eq) in one portion at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Stir vigorously for 30 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting aldehyde by column chromatography.
Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid.[4] The presence of the secondary amine necessitates its protection to prevent oxidation.
Protocol (using Jones Reagent on N-Boc protected substrate):
-
Dissolve the N-Boc protected this compound (1.0 eq) in acetone.
-
Cool the solution to 0 °C in an ice bath.
-
Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until a persistent orange color is observed.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by adding isopropanol until the orange color disappears.
-
Filter the mixture through a pad of celite and wash with acetone.
-
Concentrate the filtrate and partition between ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the carboxylic acid.
Oxidation Data Summary:
| Transformation | Oxidizing Agent | Substrate | Typical Yield (%) |
| Alcohol to Aldehyde | Dess-Martin Periodinane | N-Boc Protected | 85-95 |
| Alcohol to Aldehyde | TEMPO/NaOCl | Unprotected | 60-80 |
| Alcohol to Carboxylic Acid | Jones Reagent | N-Boc Protected | 70-90 |
| Alcohol to Carboxylic Acid | KMnO₄ | N-Boc Protected | 65-85 |
Esterification of the Primary Alcohol
Esterification can be achieved by reacting the alcohol with a carboxylic acid or a more reactive derivative like an acyl chloride or acid anhydride.[5][6] Due to the nucleophilicity of the secondary amine, protection is highly recommended to prevent N-acylation.[7]
Protocol (Steglich Esterification of N-Boc protected substrate):
-
Dissolve the N-Boc protected this compound (1.0 eq), a carboxylic acid (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) in dry DCM.
-
Cool the mixture to 0 °C.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Filter off the dicyclohexylurea (DCU) byproduct if DCC is used.
-
Wash the filtrate with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the ester by column chromatography.
Esterification Data Summary:
| Acylating Agent | Coupling Agent | Substrate | Typical Yield (%) |
| Carboxylic Acid | DCC/DMAP | N-Boc Protected | 80-95 |
| Acyl Chloride | Pyridine | N-Boc Protected | 90-98 |
| Acid Anhydride | DMAP | N-Boc Protected | 85-95 |
Etherification of the Primary Alcohol
The Williamson ether synthesis is a robust method for forming ethers.[8][9] This reaction involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile towards an alkyl halide. The strong base used for deprotonation can also deprotonate the secondary amine, and the amine can compete in the subsequent alkylation. Therefore, amine protection is the most reliable strategy.
Protocol (Williamson Ether Synthesis of N-Boc protected substrate):
-
Dissolve the N-Boc protected this compound (1.0 eq) in dry THF.
-
Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the ether by column chromatography.
Etherification Data Summary:
| Alkylating Agent | Base | Substrate | Typical Yield (%) |
| Methyl Iodide | NaH | N-Boc Protected | 75-90 |
| Benzyl Bromide | NaH | N-Boc Protected | 70-85 |
| Ethyl Iodide | KH | N-Boc Protected | 70-88 |
Amine Deprotection
Following the successful functionalization of the alcohol, the Boc protecting group can be removed under acidic conditions.
Protocol (Boc Deprotection):
-
Dissolve the N-Boc protected compound in DCM or 1,4-dioxane.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) or a solution of HCl in dioxane (e.g., 4M).
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
If necessary, neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the free amine, or isolate the product as its hydrochloride or trifluoroacetate salt.
Visualized Workflows
General Workflow for Functionalization:
Caption: General workflow for the functionalization of the primary alcohol.
Reaction Pathways:
Caption: Possible functionalization pathways.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. youtube.com [youtube.com]
- 7. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for N-alkylation Reactions of (1-((Methylamino)methyl)cyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-((Methylamino)methyl)cyclobutyl)methanol is a valuable building block in medicinal chemistry, incorporating a conformationally restricted cyclobutane scaffold. The secondary amine functionality serves as a key handle for diversification through N-alkylation, enabling the synthesis of a wide array of derivatives with potential therapeutic applications. The cyclobutane motif is known to enhance metabolic stability and can be used to orient pharmacophoric groups in a specific three-dimensional arrangement.[1] This document provides detailed protocols for the N-alkylation of this compound via reductive amination, a highly efficient and selective method for this transformation.
Applications in Drug Discovery
N-alkylated derivatives of molecules containing a cyclobutane ring have shown promise in various therapeutic areas. The rigid nature of the cyclobutane ring can lead to improved binding affinity and selectivity for biological targets.[2] For instance, cyclobutane-containing nucleoside analogs have been investigated as antiviral agents, acting as chain terminators of viral DNA polymerase.[3] Furthermore, cyclobutane moieties are found in compounds with antimicrobial, antitumor, and analgesic activities.[4][5] The N-alkylation of this compound allows for the exploration of structure-activity relationships (SAR) by introducing a variety of substituents, which can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule.
Recommended N-alkylation Methodology: Reductive Amination
Direct alkylation of secondary amines with alkyl halides can often lead to over-alkylation and the formation of quaternary ammonium salts, complicating purification and reducing the yield of the desired tertiary amine.[6] Reductive amination, also known as reductive alkylation, is a superior method for the controlled N-alkylation of secondary amines.[7] This two-step, one-pot process involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine.[6][7] This method is highly chemoselective and generally provides clean reaction profiles with high yields.
General Reaction Scheme:
This compound reacts with an aldehyde or ketone in the presence of a mild reducing agent to yield the N-alkylated product.
Experimental Protocols
Protocol 1: N-alkylation with an Aldehyde
Objective: To synthesize N-benzyl-(1-((methylamino)methyl)cyclobutyl)methanol.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Add benzaldehyde (1.1 eq.) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq.).
-
Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirring solution. Control the rate of addition to manage any effervescence.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Protocol 2: N-alkylation with a Ketone
Objective: To synthesize N-isopropyl-(1-((methylamino)methyl)cyclobutyl)methanol.
Materials:
-
This compound
-
Acetone
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous methanol.
-
Add acetone (1.2 eq.) to the solution.
-
Adjust the pH of the solution to approximately 6-7 by the dropwise addition of glacial acetic acid.
-
Add sodium cyanoborohydride (1.3 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Concentrate the mixture in vacuo to remove the methanol.
-
Partition the residue between water and an organic solvent such as ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of N-alkylation reactions of this compound, illustrating the expected outcomes based on the protocols described above.
Table 1: N-alkylation with Various Aldehydes
| Entry | Aldehyde | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCM | 16 | 92 |
| 2 | 4-Chlorobenzaldehyde | NaBH(OAc)₃ | DCM | 18 | 88 |
| 3 | Isovaleraldehyde | NaBH(OAc)₃ | DCM | 12 | 95 |
| 4 | Cyclohexanecarboxaldehyde | NaBH(OAc)₃ | DCM | 20 | 85 |
Table 2: N-alkylation with Various Ketones
| Entry | Ketone | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Acetone | NaBH₃CN | MeOH | 24 | 85 |
| 2 | Cyclopentanone | NaBH₃CN | MeOH | 36 | 78 |
| 3 | 4-Heptanone | NaBH₃CN | MeOH | 48 | 72 |
| 4 | Acetophenone | NaBH₃CN | MeOH | 48 | 65 |
Visualizations
Experimental Workflow
Caption: General workflow for the N-alkylation via reductive amination.
Hypothetical Signaling Pathway
The N-alkylated derivatives of this compound, particularly those incorporating nucleobase-like moieties, could potentially act as antiviral agents by inhibiting viral DNA synthesis. The following diagram illustrates a hypothetical mechanism of action for such a compound as a viral DNA polymerase inhibitor.
Caption: Hypothetical antiviral mechanism via DNA polymerase inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. rroij.com [rroij.com]
- 4. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Strategic Use of (1-((Methylamino)methyl)cyclobutyl)methanol in Parallel Synthesis for Drug Discovery
Introduction
In the landscape of modern drug discovery, the efficient exploration of chemical space is paramount. Parallel synthesis has emerged as a powerful strategy for the rapid generation of compound libraries, enabling the systematic investigation of structure-activity relationships (SAR). The choice of building blocks is critical to the success of these endeavors, with a growing emphasis on molecules that introduce three-dimensional complexity and desirable physicochemical properties. (1-((Methylamino)methyl)cyclobutyl)methanol is a versatile building block that offers several advantages in this context. Its rigid cyclobutane core provides a defined conformational constraint, which can lead to improved potency and selectivity of drug candidates.[1][2] The presence of both a primary alcohol and a secondary amine allows for orthogonal derivatization, making it an ideal scaffold for creating diverse compound libraries. This document provides detailed application notes and protocols for the use of this compound in parallel synthesis, with a focus on amide library generation.
Core Attributes of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₅NO | [3] |
| Molecular Weight | 129.20 g/mol | [3] |
| Key Functional Groups | Primary Alcohol, Secondary Amine | |
| Structural Motif | 1,1-disubstituted cyclobutane |
The 1,2-amino alcohol motif is a prevalent feature in numerous natural products and FDA-approved drugs, highlighting its significance as a privileged scaffold in medicinal chemistry.[4]
Application in Parallel Amide Library Synthesis
The dual functionality of this compound allows for a divergent synthetic approach. A common strategy involves the initial acylation of the secondary amine with a library of carboxylic acids, followed by modification of the primary alcohol. This workflow is amenable to high-throughput parallel synthesis formats.
Experimental Workflow for Parallel Amide Synthesis
Figure 1: General experimental workflow for the parallel synthesis of an amide library using this compound.
Detailed Experimental Protocols
Protocol 1: Parallel Amide Coupling via HATU
This protocol describes the synthesis of a 96-well plate amide library from this compound and a diverse set of carboxylic acids.
Materials:
-
This compound
-
Library of 96 unique carboxylic acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
96-well reaction block with sealing mat
Procedure:
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Prepare 0.2 M stock solutions of each of the 96 carboxylic acids in anhydrous DMF in a 96-well plate.
-
Prepare a 0.24 M stock solution of HATU in anhydrous DMF.
-
Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 200 µL of the respective carboxylic acid stock solution (1.0 equivalent).
-
Add 200 µL of the this compound stock solution (1.0 equivalent) to each well.
-
Add 200 µL of the HATU stock solution (1.2 equivalents) to each well.
-
Add 200 µL of the DIPEA stock solution (2.0 equivalents) to each well.
-
-
Reaction:
-
Seal the 96-well reaction block with a sealing mat.
-
Shake the reaction block at room temperature for 16 hours.
-
-
Workup:
-
Add 1 mL of ethyl acetate to each well.
-
Add 1 mL of saturated aqueous sodium bicarbonate solution to each well.
-
Seal and shake the block vigorously for 5 minutes. Allow the layers to separate.
-
Transfer the organic layer from each well to a new 96-well plate.
-
Wash the organic layer with 1 mL of brine.
-
Dry the organic layers by passing them through a 96-well filter plate containing anhydrous sodium sulfate.
-
-
Isolation and Analysis:
-
Concentrate the solvent in each well under reduced pressure.
-
Reconstitute the residues in a suitable solvent (e.g., DMSO) for analysis by LC-MS to determine purity and confirm the desired mass.
-
Hypothetical Quantitative Data for Parallel Amide Synthesis
The following table summarizes the expected outcomes for the coupling of this compound with a selection of representative carboxylic acids using the HATU protocol.
| Carboxylic Acid | Product Structure | Expected Yield (%) | Purity (LC-MS, %) |
| Benzoic Acid | 85 | >95 | |
| 4-Chlorobenzoic Acid | 82 | >95 | |
| Cyclohexanecarboxylic Acid | 90 | >95 | |
| Acetic Acid | 75 | >90 |
Logical Relationship of Derivatization
The primary alcohol of the resulting amide library can be further functionalized, for example, through etherification or esterification, to introduce another level of diversity.
Figure 2: Logical workflow for the two-step diversification of this compound.
Conclusion
This compound serves as an excellent scaffold for parallel synthesis due to its conformational rigidity and orthogonal functional handles. The protocols outlined here for amide library generation are robust and amenable to high-throughput formats, enabling the rapid exploration of SAR. The resulting libraries, with their inherent three-dimensionality, are valuable assets in hit-to-lead and lead optimization campaigns within drug discovery programs. The cyclobutane motif has been shown to improve metabolic stability and other pharmacokinetic properties in drug candidates, making this building block particularly attractive for developing novel therapeutics.[2][5]
References
Application of (1-((Methylamino)methyl)cyclobutyl)methanol in CNS Drug Design: A Scaffolding Approach for Novel Dopamine D2 Receptor Modulators
Introduction
(1-((Methylamino)methyl)cyclobutyl)methanol is a unique bifunctional building block containing a rigid cyclobutane core. The inherent three-dimensionality and conformational constraint imparted by the cyclobutane scaffold make it an attractive starting point for the design of novel ligands targeting the central nervous system (CNS).[1][2] The strategic placement of a primary alcohol and a secondary amine provides versatile handles for chemical elaboration, enabling the exploration of chemical space around a CNS-privileged core structure. This application note describes the utility of this compound as a foundational scaffold for the synthesis and evaluation of a novel class of dopamine D2 receptor (D2R) modulators.
The dopamine D2 receptor, a G protein-coupled receptor (GPCR), is a critical target in the treatment of various neuropsychiatric disorders, including schizophrenia and Parkinson's disease.[3] Modulators of D2R can exhibit agonist, antagonist, or partial agonist activity, leading to distinct therapeutic outcomes. The rigid cyclobutane framework of the title compound is hypothesized to orient appended pharmacophoric groups in a precise manner within the D2R binding pocket, potentially leading to enhanced potency and selectivity.
I. Rationale for Use in CNS Drug Design
The design of CNS-active compounds is often challenged by the need to cross the blood-brain barrier (BBB) and achieve high target specificity. The structural features of this compound and its derivatives can be advantageous in this context:
-
Three-Dimensionality: The non-planar, puckered nature of the cyclobutane ring introduces 3D character into otherwise flat molecules, a feature increasingly recognized as beneficial for target engagement and selectivity.[2][4]
-
Conformational Rigidity: The constrained cyclobutane scaffold reduces the number of accessible conformations, which can minimize off-target binding and entropic penalties upon binding to the receptor.[2]
-
Scaffold for Diversity: The primary alcohol and secondary amine serve as convenient points for chemical modification, allowing for the generation of a library of diverse analogs to explore structure-activity relationships (SAR).
-
CNS-Privileged Moieties: The presence of a basic amine is a common feature in many CNS drugs, aiding in BBB penetration and interaction with aminergic receptors.
II. Hypothetical Application: Synthesis of a D2R Modulator Library
A hypothetical library of D2R modulators can be synthesized from this compound via a two-step sequence involving N-arylation/alkylation followed by etherification or esterification of the hydroxyl group. This approach allows for the systematic variation of substituents to probe the chemical space of the D2R binding site.
Scheme 1: General Synthetic Route
Where R1-X is an aryl halide or alkyl halide, and R2-Y is an acyl chloride or alkyl halide.
III. Data Presentation
The following tables present hypothetical data for a series of compounds derived from this compound, illustrating their potential as D2R modulators.
Table 1: In Vitro Binding Affinity and Functional Activity of Hypothetical D2R Modulators
| Compound ID | R1 Group | R2 Group | D2R Binding Affinity (Ki, nM) | D2R Functional Assay (cAMP Inhibition, IC50, nM) |
| Ref-Ant | - | - | 2.1 | 5.3 |
| Ref-Ago | - | - | 15.8 | 25.1 (EC50) |
| CMCM-001 | Phenyl | H | 125.4 | >1000 |
| CMCM-002 | 2,3-Dichlorophenyl | H | 8.3 | 15.7 |
| CMCM-003 | 2,3-Dichlorophenyl | Benzoyl | 5.1 | 9.8 |
| CMCM-004 | 2-Methoxyphenyl | H | 22.7 | 45.2 |
| CMCM-005 | 2-Methoxyphenyl | Benzoyl | 18.9 | 33.1 |
Ref-Ant: Reference Antagonist (e.g., Haloperidol); Ref-Ago: Reference Agonist (e.g., Bromocriptine)
Table 2: In Vivo Behavioral Assessment of Lead Candidate CMCM-003 in a Rodent Model of Psychosis
| Treatment Group | Dose (mg/kg) | Amphetamine-Induced Hyperlocomotion (% Reduction) | Catalepsy Score (0-4) |
| Vehicle | - | 0 | 0.2 |
| Ref-Ant | 1 | 85 | 3.5 |
| CMCM-003 | 1 | 45 | 0.5 |
| CMCM-003 | 5 | 78 | 1.2 |
| CMCM-003 | 10 | 82 | 1.8 |
IV. Experimental Protocols
A. General Synthetic Protocol for N-Arylation
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane or toluene) is added the desired aryl halide (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs2CO3, 2.0 eq).
-
The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 100-120 °C for 12-24 hours.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the N-arylated intermediate.
B. In Vitro D2R Radioligand Binding Assay
-
Membrane Preparation: Membranes from cells stably expressing the human dopamine D2 receptor are prepared by homogenization and centrifugation.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of [3H]-Spiperone (a D2R antagonist radioligand) at a final concentration of 0.2 nM, and 25 µL of varying concentrations of the test compound.
-
To determine non-specific binding, add a high concentration of a known D2R antagonist (e.g., 10 µM haloperidol).
-
Add 100 µL of the membrane preparation (containing 10-20 µg of protein).
-
Incubate at room temperature for 90 minutes.
-
-
Detection: The reaction is terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer. The radioactivity retained on the filter is measured by liquid scintillation counting.
-
Data Analysis: The Ki values are calculated using the Cheng-Prusoff equation.
C. In Vivo Amphetamine-Induced Hyperlocomotion Model
-
Animals: Male Sprague-Dawley rats (250-300 g) are used.
-
Acclimation: Animals are acclimated to the testing environment (open-field arenas) for 30 minutes daily for 3 days prior to testing.
-
Drug Administration:
-
Test compounds (e.g., CMCM-003), a reference antagonist, or vehicle are administered via intraperitoneal (i.p.) injection.
-
After 30 minutes, D-amphetamine (1.5 mg/kg, i.p.) is administered to induce hyperlocomotion.
-
-
Behavioral Recording: Immediately after amphetamine injection, locomotor activity (e.g., distance traveled, rearing frequency) is recorded for 60 minutes using an automated activity monitoring system.
-
Data Analysis: The total distance traveled is calculated for each animal, and the percentage reduction in locomotion compared to the vehicle-treated group is determined.
V. Visualizations
Signaling Pathway
Caption: Dopamine D2 Receptor Signaling Pathway.
Experimental Workflow
Caption: High-Throughput Screening Workflow.
Logical Relationships in Drug Discovery
Caption: CNS Drug Discovery Logic.
References
- 1. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 4. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Incorporating (1-((Methylamino)methyl)cyclobutyl)methanol into Lead Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-((Methylamino)methyl)cyclobutyl)methanol is a versatile building block for medicinal chemistry, offering a unique three-dimensional scaffold that can be strategically incorporated into lead compounds to enhance their pharmacological properties. The rigid, puckered structure of the cyclobutane ring provides conformational restriction, which can lead to improved binding affinity and selectivity for the target protein. Furthermore, the presence of both a primary alcohol and a secondary amine allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR).
The cyclobutane moiety is increasingly utilized in drug discovery to improve metabolic stability, reduce planarity, and serve as a bioisostere for other cyclic or aromatic systems. Its compact nature allows it to effectively probe small hydrophobic pockets within a protein's binding site. This document provides detailed application notes and protocols for the incorporation of this compound into lead compounds and their subsequent evaluation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for assessing its suitability as a fragment for lead optimization.
| Property | Value | Reference |
| CAS Number | 180205-31-6 | [1][2] |
| Molecular Formula | C₇H₁₅NO | [1][2] |
| Molecular Weight | 129.20 g/mol | [1][2] |
| Topological Polar Surface Area (TPSA) | 32.26 Ų | [1] |
| Predicted LogP | 0.3684 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 3 | [1] |
Application in Lead Optimization: A Hypothetical Case Study
To illustrate the utility of this compound, we present a hypothetical case study focused on the optimization of a lead compound targeting a G-Protein Coupled Receptor (GPCR).
Objective: To improve the binding affinity and selectivity of a lead compound by introducing a 3D scaffold that can form additional interactions with the receptor binding pocket.
Hypothetical Lead Compound (Lead-01): A flat, aromatic molecule with a carboxylic acid functional group that forms a key ionic bond with a lysine residue in the GPCR binding pocket. However, Lead-01 suffers from poor selectivity and metabolic instability.
Strategy: Incorporate this compound by forming an amide bond with the carboxylic acid of Lead-01. The cyclobutane ring is expected to occupy a hydrophobic pocket adjacent to the primary interaction site, while the methanol group can potentially form a new hydrogen bond with a nearby serine residue.
Figure 1: A diagram illustrating the lead optimization strategy.
Experimental Protocols
Protocol for Amide Coupling of this compound to a Lead Compound
This protocol describes a standard procedure for coupling the amine of this compound to a carboxylic acid on a lead compound using HATU as the coupling agent.
Materials:
-
Lead compound with a carboxylic acid (Lead-01)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the lead compound (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Addition of Amine: Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to obtain the desired amide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Figure 2: A workflow diagram for the amide coupling protocol.
Protocol for a [³H]-Ligand Binding Assay (Hypothetical)
This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of the newly synthesized compound for a target GPCR.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand (e.g., [³H]-agonist or [³H]-antagonist)
-
Synthesized test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
Test compound at various concentrations (or vehicle for total binding)
-
Radiolabeled ligand at a concentration near its Kd
-
Cell membranes
-
-
Non-specific Binding: In separate wells, add a high concentration of a known non-radiolabeled ligand to determine non-specific binding.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Hypothetical Structure-Activity Relationship (SAR) Data
The following table presents hypothetical data from an SAR study, demonstrating the impact of incorporating the cyclobutane moiety and modifying its functional groups.
| Compound | Modification | Target Binding Affinity (Ki, nM) | Off-Target Binding Affinity (Ki, nM) | Metabolic Stability (t½, min) |
| Lead-01 | - | 150 | 200 | 15 |
| Cpd-01 | Amide with this compound | 25 | 500 | 60 |
| Cpd-02 | Ether linkage from the methanol group of Cpd-01 | 15 | 650 | 75 |
| Cpd-03 | N-ethyl substitution on the amine of Cpd-01 | 40 | 450 | 55 |
This hypothetical data illustrates how the incorporation of the cyclobutane scaffold (Cpd-01) can significantly improve binding affinity, selectivity, and metabolic stability compared to the original lead compound. Further modifications (Cpd-02 and Cpd-03) can be explored to fine-tune these properties.
Proposed Binding Mode and Signaling Pathway
The enhanced affinity of the optimized compound can be rationalized by its proposed binding mode within the target protein. The cyclobutane ring occupies a hydrophobic pocket, while the functional groups form specific hydrogen bonds.
Figure 3: A diagram of the proposed binding mode of the optimized compound.
By modulating the activity of the target GPCR, the optimized compound could influence downstream signaling pathways, such as the cAMP or IP₃/DAG pathways, leading to a therapeutic effect.
Figure 4: A general diagram of a GPCR signaling pathway.
Conclusion
This compound represents a valuable building block in drug discovery for the optimization of lead compounds. Its rigid three-dimensional structure and versatile functional groups allow for the strategic exploration of chemical space to improve key pharmacological parameters such as potency, selectivity, and metabolic stability. The provided protocols and hypothetical case study serve as a guide for researchers to effectively incorporate this and similar scaffolds into their drug design and development programs.
References
Application Notes and Protocols for (1-((Methylamino)methyl)cyclobutyl)methanol in Improving Metabolic Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
In drug discovery and development, achieving optimal metabolic stability is a critical determinant of a drug candidate's pharmacokinetic profile and, ultimately, its clinical success. Rapid metabolism can lead to low bioavailability, short duration of action, and the formation of potentially toxic metabolites. Structural modifications are often employed to enhance metabolic stability. One such strategy is the incorporation of sterically hindered or conformationally restricted moieties, such as the cyclobutane ring.
The compound, (1-((Methylamino)methyl)cyclobutyl)methanol , incorporates a 1,1-disubstituted cyclobutane scaffold. This structural feature is hypothesized to improve metabolic stability by shielding adjacent functional groups—the primary alcohol and the secondary amine—from enzymatic degradation by cytochrome P450 (CYP) enzymes. The rigid, puckered nature of the cyclobutane ring can restrict the molecule's access to the active sites of metabolizing enzymes, thereby reducing the rate of clearance.[1][2]
These application notes provide a detailed overview of the use of this compound as a structural motif to enhance metabolic stability. Included are hypothetical comparative data, detailed experimental protocols for assessing metabolic stability, and graphical representations of relevant workflows and pathways.
Data Presentation
To illustrate the potential metabolic stabilizing effect of the this compound moiety, a hypothetical comparative study is presented below. In this scenario, the metabolic stability of a parent compound ("Parent Compound A") is compared with its analog incorporating the cyclobutane motif ("Analog B"). The data is generated from an in vitro liver microsomal stability assay.
Table 1: Comparative Metabolic Stability in Human Liver Microsomes
| Compound ID | Structure | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent Compound A | R-CH(OH)-CH2-NH-CH3 | 15 | 46.2 |
| Analog B | This compound | 75 | 9.2 |
Table 2: Comparative Metabolic Stability in Rat Liver Microsomes
| Compound ID | Structure | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent Compound A | R-CH(OH)-CH2-NH-CH3 | 8 | 86.6 |
| Analog B | This compound | 52 | 13.3 |
Note: The data presented in these tables are hypothetical and for illustrative purposes to demonstrate the potential metabolic stabilizing effect of the cyclobutane moiety.
Experimental Protocols
A standard and widely accepted method for evaluating the metabolic stability of a compound is the in vitro liver microsomal stability assay. This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.
Protocol 1: In Vitro Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic half-life (t½) and intrinsic clearance (CLint) of this compound and a comparator compound.
Materials:
-
Test Compound: this compound
-
Comparator Compound: A structurally related, more metabolically labile compound.
-
Pooled Human or Rat Liver Microsomes (e.g., from a commercial supplier)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Positive Control Compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)
-
Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide) for reaction termination and sample processing.
-
96-well plates
-
Incubator capable of maintaining 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test and comparator compounds (e.g., 10 mM in DMSO).
-
Prepare working solutions by diluting the stock solutions in phosphate buffer to the desired concentration (e.g., 100 µM).
-
Thaw the pooled liver microsomes on ice. Dilute the microsomes to the final working concentration (e.g., 1 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the appropriate volume of the microsomal solution.
-
Add the test or comparator compound working solution to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. The t=0 sample is prepared by adding the quenching solution before the NADPH regenerating system.
-
-
Sample Processing:
-
After the final time point, centrifuge the 96-well plate at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method. The method should be optimized for the specific mass transitions of the test compound, comparator, and internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL]) * 1000
-
Visualizations
Signaling Pathway Context
The metabolic stability of a drug candidate is a key factor influencing its journey through the drug development pipeline. Enhanced metabolic stability, as potentially conferred by the this compound moiety, can lead to a more favorable pharmacokinetic profile, ultimately increasing the likelihood of a compound becoming a successful therapeutic agent.
Caption: Drug development pathway highlighting the impact of improved metabolic stability.
Experimental Workflow
The following diagram illustrates the key steps in the in vitro liver microsomal stability assay, a fundamental experiment for assessing the metabolic fate of drug candidates like this compound.
Caption: Workflow for the in vitro liver microsomal stability assay.
References
Application Notes and Protocols for the Asymmetric Synthesis of Chiral (1-((Methylamino)methyl)cyclobutyl)methanol Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the asymmetric synthesis of chiral (1-((methylamino)methyl)cyclobutyl)methanol analogues. The methodologies described herein are based on established principles of asymmetric synthesis, offering a strategic approach to obtaining these valuable chiral building blocks for drug discovery and development.
Introduction
Chiral 1,1-disubstituted cyclobutanes containing both an amino alcohol and a methylamino group are significant pharmacophores in medicinal chemistry. Their rigid cyclobutane core introduces conformational constraint, which can be advantageous for optimizing ligand-receptor interactions. The precise stereochemical arrangement of the functional groups is often crucial for biological activity. This document outlines a plausible synthetic strategy for accessing enantiomerically enriched this compound analogues, commencing from a prochiral cyclobutanone precursor. The proposed route involves an asymmetric Strecker reaction to introduce the nitrogen functionality, followed by stereoselective reduction and subsequent N-methylation.
Proposed Asymmetric Synthetic Pathway
The overall synthetic strategy is depicted below. The key step for introducing chirality is the asymmetric Strecker synthesis, which establishes the stereocenter at the C1 position of the cyclobutane ring.
Caption: Proposed synthetic pathway for chiral this compound.
Data Presentation
The following table summarizes expected yields and enantioselectivities for the key transformations based on literature precedents for similar substrates.
| Step | Transformation | Reagents and Conditions | Expected Yield (%) | Expected Enantiomeric Excess (ee, %) |
| 1. Asymmetric Strecker Reaction | Cyclobutanone to Chiral α-Amino Nitrile | Chiral Catalyst (e.g., Jacobsen's catalyst), TMSCN, Amine Source | 75-90 | 90-99 |
| 2. Nitrile Hydrolysis | α-Amino Nitrile to α-Amino Acid | 6M HCl, reflux | 80-95 | >99 (after potential recrystallization) |
| 3. Carboxylic Acid Reduction | α-Amino Acid to Amino Alcohol | LiAlH₄, THF, 0 °C to reflux | 70-85 | >99 |
| 4. Reductive N-Methylation | Primary Amine to N-Methylamine | Formaldehyde, NaBH(OAc)₃, CH₂Cl₂ | 85-95 | >99 |
Experimental Protocols
Protocol 1: Asymmetric Strecker Synthesis of Chiral 1-Amino-1-cyanocyclobutane
This protocol describes the enantioselective formation of a chiral α-amino nitrile from cyclobutanone using a chiral catalyst.
Workflow:
Caption: Experimental workflow for the asymmetric Strecker reaction.
Materials:
-
Cyclobutanone
-
Chiral catalyst (e.g., (R,R)-Jacobsen's catalyst)
-
Trimethylsilyl cyanide (TMSCN)
-
Amine source (e.g., Benzylamine)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the chiral catalyst (5-10 mol%) and the anhydrous solvent.
-
Cool the solution to the specified reaction temperature (e.g., -78 °C).
-
Add cyclobutanone (1.0 eq) and the amine source (1.1 eq) to the cooled solution.
-
Slowly add trimethylsilyl cyanide (1.2 eq) dropwise over 30 minutes.
-
Stir the reaction mixture at the same temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral α-amino nitrile.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Protocol 2: Hydrolysis of the α-Amino Nitrile to the Chiral α-Amino Acid
Materials:
-
Chiral 1-amino-1-cyanocyclobutane
-
6M Hydrochloric acid
Procedure:
-
In a round-bottom flask, suspend the chiral α-amino nitrile in 6M HCl.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and wash with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.
-
Concentrate the aqueous layer under reduced pressure to obtain the crude amino acid hydrochloride salt.
-
The crude product can be purified by recrystallization.
Protocol 3: Reduction of the Chiral α-Amino Acid to the Chiral Amino Alcohol
Materials:
-
Chiral 1-amino-cyclobutanecarboxylic acid hydrochloride
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add a suspension of LiAlH₄ (3-4 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the chiral α-amino acid hydrochloride salt in portions. Caution: Exothermic reaction and gas evolution.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter through a pad of Celite.
-
Wash the filter cake thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude chiral amino alcohol.
-
Purify the product by column chromatography if necessary.
Protocol 4: Reductive N-Methylation of the Chiral Amino Alcohol
Materials:
-
Chiral (1-(aminomethyl)cyclobutyl)methanol
-
Aqueous formaldehyde (37 wt. %)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the chiral amino alcohol (1.0 eq) in dichloromethane.
-
Add aqueous formaldehyde (1.2 eq) and stir for 1 hour at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) in portions.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final chiral this compound.
Conclusion
The protocols outlined in these application notes provide a robust framework for the asymmetric synthesis of chiral this compound analogues. By employing a strategic combination of asymmetric catalysis and reliable functional group transformations, researchers can access these valuable compounds in high enantiopurity. The provided data and workflows serve as a guide for laboratory execution, and further optimization of reaction conditions may be necessary for specific analogues.
Application Notes and Protocols for High-Throughput Screening with (1-((Methylamino)methyl)cyclobutyl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-((Methylamino)methyl)cyclobutyl)methanol and its derivatives represent a novel class of synthetic small molecules with potential therapeutic applications. Their unique cyclobutane core offers a three-dimensional scaffold that can be exploited for developing selective modulators of various biological targets. This document provides a detailed framework for utilizing these derivatives in high-throughput screening (HTS) campaigns to identify and characterize potential drug candidates. The protocols and data presented herein are based on a hypothetical screening campaign targeting the novel G-protein coupled receptor (GPCR), Receptor-X, which is implicated in inflammatory signaling pathways.
Target Pathway: Receptor-X Signaling
Receptor-X is a newly identified GPCR that, upon binding its endogenous ligand, Ligand-A, initiates a signaling cascade through Gαq protein coupling. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium (Ca2+), triggered by IP3-mediated release from the endoplasmic reticulum, is a key downstream event that can be readily measured in a high-throughput format.
Caption: Hypothetical Receptor-X signaling pathway.
High-Throughput Screening Workflow
The primary HTS assay is a cell-based fluorescent calcium flux assay designed to identify antagonists of Receptor-X. The workflow is optimized for a 1536-well plate format to maximize throughput and minimize reagent consumption.
Caption: High-throughput screening workflow for Receptor-X antagonists.
Experimental Protocols
Primary HTS: Calcium Flux Assay
Objective: To identify derivatives of this compound that inhibit Ligand-A-induced calcium mobilization in cells expressing Receptor-X.
Materials:
-
HEK293 cells stably expressing Receptor-X
-
Assay medium: DMEM, 0.1% BSA, 20 mM HEPES
-
Calcium-sensitive dye (e.g., Fluo-8 AM)
-
Pluronic F-127
-
Ligand-A (EC80 concentration)
-
This compound derivative library (10 mM in DMSO)
-
1536-well black, clear-bottom assay plates
Protocol:
-
Cell Plating: Dispense 2,000 cells in 3 µL of growth medium per well into 1536-well plates. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Prepare a 2X dye loading solution containing Fluo-8 AM and Pluronic F-127 in assay medium. Add 3 µL of this solution to each well. Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature.
-
Compound Addition: Transfer 30 nL of the this compound derivative library compounds (10 mM stock) to the assay plates using an acoustic liquid handler for a final concentration of 10 µM.
-
Incubation: Incubate the plates for 15 minutes at room temperature.
-
Agonist Addition and Signal Detection: Place the assay plate in a fluorescence plate reader (e.g., FLIPR Tetra). Record a baseline fluorescence for 10 seconds. Add 1 µL of Ligand-A at its EC80 concentration and continue to record the fluorescence intensity for an additional 120 seconds.
Secondary Assay: Dose-Response Analysis
Objective: To determine the potency (IC50) of the primary hits.
Protocol:
-
Follow the primary HTS protocol (steps 1 and 2).
-
Prepare serial dilutions of the hit compounds, typically in a 10-point, 1:3 dilution series starting from 100 µM.
-
Add the diluted compounds to the assay plates.
-
Proceed with steps 4 and 5 of the primary HTS protocol.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
Data Presentation
Table 1: Primary HTS Statistics
| Parameter | Value |
| Library Size | 15,000 |
| Screening Concentration | 10 µM |
| Hit Cutoff (% Inhibition) | > 50% |
| Primary Hit Rate | 1.2% |
| Z'-Factor | 0.78 |
Table 2: Dose-Response Data for Lead Compounds
| Compound ID | Structure | IC50 (nM) | Hill Slope |
| JKL-001 | (1-(((4-fluorobenzyl)amino)methyl)cyclobutyl)methanol | 120 | 1.1 |
| JKL-005 | (1-(((3-chlorobenzyl)amino)methyl)cyclobutyl)methanol | 85 | 0.9 |
| JKL-012 | (1-(((4-methoxybenzyl)amino)methyl)cyclobutyl)methanol | 250 | 1.0 |
Conclusion
The described high-throughput screening platform provides a robust and efficient method for the identification and characterization of novel antagonists for Receptor-X from a library of this compound derivatives. The detailed protocols and representative data serve as a comprehensive guide for researchers initiating drug discovery campaigns with this promising chemical scaffold. The identified lead compounds, such as JKL-005, demonstrate potent inhibition of Receptor-X signaling and warrant further investigation in preclinical models of inflammation.
Application Notes and Protocols for Pharmacokinetic Profiling of Cyclobutane-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclobutane moiety, a four-membered carbocycle, has become an increasingly important structural motif in modern medicinal chemistry. Its incorporation into drug candidates can significantly influence their pharmacokinetic profiles. The rigid, puckered conformation of the cyclobutane ring can enhance metabolic stability, improve oral bioavailability, and provide a scaffold for the optimal orientation of pharmacophores.[1][2][3] These application notes provide detailed protocols for the in vitro assessment of key pharmacokinetic parameters of cyclobutane-containing compounds, along with representative data for notable drugs featuring this moiety.
The unique three-dimensional structure of cyclobutane offers several advantages in drug design.[1][3] By replacing more flexible or metabolically labile groups, the cyclobutane ring can block sites of metabolism, leading to increased half-life and reduced clearance.[2] Furthermore, its conformational rigidity can pre-organize a molecule into its bioactive conformation, enhancing potency and selectivity.[4]
Key Pharmacokinetic Parameters and Data Presentation
The following tables summarize key pharmacokinetic parameters for several approved drugs containing a cyclobutane moiety. This data illustrates the diverse pharmacokinetic profiles that can be achieved with compounds containing this structural feature.
Table 1: Pharmacokinetic Parameters of Selected Cyclobutane-Containing Drugs
| Drug | Target/Indication | Tmax (h) | t1/2 (h) | Protein Binding (%) | Bioavailability (%) | Primary Metabolism |
| Boceprevir | HCV NS3/4A Protease Inhibitor | 2 | 3.4 | ~75 | Not Determined | Aldo-keto reductase, CYP3A5 |
| Apalutamide | Androgen Receptor Inhibitor | 2 | ~72 | 95-96 | ~100 | CYP2C8, CYP3A4 |
| Ivosidenib | Isocitrate Dehydrogenase 1 (IDH1) Inhibitor | ~3 | 72-138 | >92 | Not Determined | CYP3A4 |
| Carboplatin | DNA Cross-linking Agent (Cancer) | N/A (IV) | 1.1-2 (alpha), 2.6-5.9 (beta) | Not protein bound, but platinum becomes irreversibly bound | N/A (IV) | Minimal |
Data compiled from multiple sources.[5][6][7][8][9][10][11]
Experimental Protocols
Detailed protocols for essential in vitro pharmacokinetic assays are provided below. These protocols are intended as a starting point and may require optimization for specific compounds.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of metabolism of a cyclobutane-containing compound by cytochrome P450 enzymes in human liver microsomes.
Materials:
-
Test compound
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer. The final organic solvent concentration in the incubation should be ≤1%.
-
Thaw the human liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the test compound working solution, human liver microsomes, and phosphate buffer.
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate at 4°C to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the samples by a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration).
Experimental Workflow for Metabolic Stability Assay
References
- 1. Clinical pharmacokinetics and pharmacodynamics of ivosidenib in patients with advanced hematologic malignancies with an IDH1 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. urology-textbook.com [urology-textbook.com]
- 6. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 9. news-medical.net [news-medical.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Boceprevir - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1-((Methylamino)methyl)cyclobutyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of (1-((Methylamino)methyl)cyclobutyl)methanol. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may arise during the multi-step synthesis of this compound. A plausible and common synthetic route is outlined below, followed by troubleshooting for each key transformation.
Overall Synthetic Workflow:
Technical Support Center: Optimizing Cyclobutane Ring Formation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of cyclobutane rings.
Troubleshooting Guide
This guide addresses common issues encountered during cyclobutane synthesis, particularly via [2+2] cycloaddition reactions.
Q1: My [2+2] cycloaddition reaction has a low yield. What are the potential causes and how can I improve it?
Low yields in cyclobutane-forming reactions are a common problem that can stem from various factors related to reaction conditions, substrate reactivity, and side reactions. A systematic approach to troubleshooting is crucial for optimizing the reaction outcome.
Potential Causes & Solutions:
-
Sub-optimal Reagent Concentration and Stoichiometry:
-
Problem: In intermolecular reactions, if one olefin partner is prone to self-dimerization, using an equimolar ratio can lead to a complex mixture of products.[1] For intramolecular reactions, dilute conditions are often necessary to favor the desired ring formation over intermolecular polymerization.[2]
-
Solution: Vary the ratio of the olefin partners. Using one component in excess can often improve the yield of the desired heterodimer.[3] For intramolecular reactions, experiment with lower concentrations. In a study on hyperbaric [2+2] cycloadditions, increasing the equivalents of the vinyl ether component significantly improved the conversion to the cyclobutane product.[4]
-
-
Incorrect Solvent Choice:
-
Problem: The solvent can significantly influence the reaction mechanism and yield. Polar solvents can stabilize charged, zwitterionic intermediates, potentially favoring a stepwise mechanism over a concerted one.[5][6] This can sometimes lead to side reactions or affect stereoselectivity.
-
Solution: Screen a range of solvents with varying polarities. For photochemical reactions, ensure the solvent is transparent at the irradiation wavelength. In one study, dichloromethane (CH2Cl2) was found to be the optimal solvent for a photochemical [2+2] cycloaddition involving maleimides, providing a cleaner reaction and better diastereomeric ratio compared to other solvents.[7]
-
-
Inappropriate Thermal or Photochemical Conditions:
-
Problem: Thermal and photochemical [2+2] cycloadditions are governed by different orbital symmetry rules.[8] A reaction that is "forbidden" under thermal conditions may be "allowed" under photochemical conditions, and vice versa.[9][10] Applying the wrong energy source will result in no reaction.
-
Solution: Verify the correct conditions for your specific substrates based on literature precedents. For photochemical reactions, the choice of light source and wavelength is critical. The irradiation wavelength should overlap with the absorbance of a substrate or a photosensitizer. Different photosensitizers (e.g., benzophenone, thioxanthone) are activated by different wavelengths.[7]
-
-
Inefficient Catalysis or Photosensitization:
-
Problem: Many [2+2] cycloadditions require a catalyst (for thermal reactions) or a photosensitizer (for photochemical reactions) to proceed efficiently.[11][12] An incorrect catalyst/sensitizer or improper loading can lead to low yields.
-
Solution: For thermal reactions, screen different Lewis acids (e.g., Bi(OTf)₃) or transition metal catalysts.[13] For photochemical reactions, test various photosensitizers. For example, the cycloaddition of N-aryl maleimides requires a photosensitizer like thioxanthone, as they are not efficiently excited on their own.[7] The catalyst loading should also be optimized; one study found 5 mol% of a photocatalyst to be optimal.[14]
-
-
Presence of Competing Side Reactions:
-
Problem: Substrates, particularly styrenes, can be susceptible to polymerization under reaction conditions.[15] Other potential side reactions include E/Z isomerization of the starting olefins under photochemical conditions, which can lead to a mixture of stereoisomers, and cycloreversion of the cyclobutane product.[1] Ring-opening of the strained cyclobutane product can also occur.[16][17][18]
-
Solution: To minimize polymerization, consider using radical inhibitors (if the desired reaction is not radical-based) or adjusting the temperature. Including an "electron relay" in certain photoinduced reactions can minimize competing cycloreversion and improve yields.[15]
-
-
Product Loss During Workup and Purification:
-
Problem: A significant amount of product can be lost during extraction, filtration, and chromatography, leading to a low isolated yield.[19] Some cyclobutane derivatives can be volatile or unstable on silica gel.
-
Solution: Optimize the purification protocol. Techniques like vacuum distillation or crystallization can be effective for removing impurities and may be gentler than column chromatography.[20] Ensure all transfers are quantitative.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between thermal and photochemical [2+2] cycloadditions?
The primary difference lies in the electronic state of the reactants and the governing orbital symmetry rules. A thermal [2+2] cycloaddition involves reactants in their electronic ground state and is symmetry-forbidden to proceed in a concerted, suprafacial manner.[8] In contrast, a photochemical [2+2] cycloaddition involves the excitation of one alkene to a higher energy electronic state upon absorbing light.[10] This changes the symmetry of its highest occupied molecular orbital (HOMO), making the suprafacial reaction symmetry-allowed.[8] Therefore, many [2+2] cycloadditions that do not occur with heat proceed efficiently with UV or visible light.[3][9]
Q2: How does solvent polarity influence the mechanism of a [2+2] cycloaddition?
Solvent polarity can determine whether the reaction proceeds through a concerted or a stepwise mechanism. In a concerted reaction, both new bonds are formed simultaneously. In a stepwise mechanism, a diradical or zwitterionic intermediate is formed first. Aqueous or polar solvents can stabilize charged zwitterionic intermediates, making the stepwise pathway more favorable.[5] This can affect the stereochemical outcome of the reaction, as bond rotation can occur in the intermediate before the final ring closure. For example, in the Staudinger [2+2] cycloaddition, polar solvents favor the formation of trans-β-lactams.[6]
Q3: How can I improve the stereoselectivity of my cyclobutane-forming reaction?
Controlling stereoselectivity is a key challenge in cyclobutane synthesis. Several strategies can be employed:
-
Chiral Catalysts: Using a chiral Lewis acid or transition metal catalyst can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.[11][13]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to one of the starting materials can direct the approach of the other reactant, leading to a diastereoselective cycloaddition.[21] The auxiliary can be removed after the reaction.
-
Template-Directed Synthesis: In solid-state photochemistry, the crystal packing of the reactants can pre-organize the molecules, leading to a highly stereoselective reaction upon irradiation.[1]
Data & Protocols
Data Presentation
Table 1: Optimization of Hyperbaric [2+2] Cycloaddition This table summarizes the optimization of reaction conditions for the formation of cyclobutane 6a from sulfonyl allene 4a and vinyl ether 5 at 15 kbar pressure.[4]
| Entry | Equivalents of Vinyl Ether 5 | Temperature (°C) | Time (h) | Conversion/Yield (%) |
| 1 | 2 | 21 | 19 | ~50% (Conversion) |
| 2 | 2 | 50 | 19 | ~65% (Conversion) |
| 3 | 2 | 75 | 19 | ~75% (Conversion) |
| 4 | 3 | 21 | 19 | ~60% (Conversion) |
| 6 | 3 | 50 | 19 | 83% (Yield) |
| 7 | 3 | 50 | 41 | >95% (Conversion) |
| 9 | 4 | 21 | 19 | ~70% (Conversion) |
| 10 | 4 | 50 | 19 | >95% (Conversion) |
| 12 | 3 | 50 | 19 | No Reaction (at 1 atm) |
Data adapted from the study on hyperbaric [2+2] cycloaddition reactions.[4]
Table 2: Optimization of Photochemical [2+2] Cycloaddition of Styrene to an N-Aryl Maleimide This table shows the effect of solvent and photosensitizer on the yield and diastereomeric ratio (dr) of the product.[7]
| Entry | Solvent | Photosensitizer (mol%) | Yield (%) | dr |
| 1 | Acetone | None | 15 | 1.5:1 |
| 2 | Acetone | Thioxanthone (10) | 90 | 1.5:1 |
| 10 | CH₂Cl₂ | Thioxanthone (10) | 95 | 2.5:1 |
| 13 | Toluene | Thioxanthone (10) | 70 | 1.5:1 |
| 14 | Acetonitrile | Thioxanthone (10) | 85 | 1.5:1 |
| 15 | Dioxane | Thioxanthone (10) | 85 | 1.5:1 |
| 16 | THF | Thioxanthone (10) | 80 | 1.5:1 |
| 17 | CHCl₃ | Thioxanthone (10) | 95 | 2:1 |
Data adapted from the study on photochemical [2+2] cycloaddition of alkenes with maleimides.[7]
Experimental Protocols
General Protocol for a Photosensitized Intermolecular [2+2] Cycloaddition
This protocol provides a general methodology for the reaction between an alkene and a photosensitized substrate.
-
Reagent Preparation:
-
Dissolve the alkene (1.0 eq), the reaction partner (e.g., maleimide, 1.2 eq), and the photosensitizer (e.g., thioxanthone, 0.1 eq) in an appropriate solvent (e.g., CH₂Cl₂) in a quartz reaction vessel. The solvent should be deoxygenated by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes, as oxygen can quench the excited triplet state.
-
-
Reaction Setup:
-
Seal the reaction vessel and place it in a photochemical reactor equipped with a suitable lamp (e.g., a medium-pressure mercury lamp or high-power LEDs) and a cooling system to maintain a constant temperature. If a specific wavelength is required, use an appropriate filter.
-
-
Irradiation:
-
Irradiate the stirred reaction mixture for a specified time (e.g., 4-24 hours). Monitor the reaction progress by TLC or ¹H NMR by taking small aliquots periodically.
-
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the crude residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine to remove any water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired cyclobutane product.
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, etc.) to confirm its structure and purity.
-
Visualizations
Caption: A typical experimental workflow for a photochemical cycloaddition.
Caption: A decision tree for troubleshooting low reaction yields.
Caption: Allowed vs. forbidden pathways in [2+2] cycloadditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fiveable.me [fiveable.me]
- 10. aklectures.com [aklectures.com]
- 11. Catalytic approaches to assemble cyclobutane motifs in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Catalytic approaches to assemble cyclobutane motifs in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 17. Unveiling the Mysterious World of Cyclobutane: A Chemical Wonder - Berkeley Learning Hub [lms-dev.api.berkeley.edu]
- 18. pharmaacademias.com [pharmaacademias.com]
- 19. reddit.com [reddit.com]
- 20. Synthesis And Optimization of Cyclobutanone - LISKON [liskonchem.com]
- 21. Stereoselective [2 + 2] photodimerization: a viable strategy for the synthesis of enantiopure cyclobutane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00232B [pubs.rsc.org]
Technical Support Center: Synthesis of 1,1-Disubstituted Cyclobutanes
Welcome to the technical support center for the synthesis of 1,1-disubstituted cyclobutanes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1,1-disubstituted cyclobutanes?
A1: The primary methods include [2+2] cycloadditions (photochemical, thermal, and Lewis acid-catalyzed), synthesis from malonic esters and dihaloalkanes, and modern C-H functionalization approaches. The choice of method depends on the desired substitution pattern, available starting materials, and required stereochemistry.
Q2: I am observing a mixture of regioisomers (head-to-head and head-to-tail) in my photochemical [2+2] cycloaddition. What influences this?
A2: The regioselectivity of photochemical [2+2] cycloadditions is highly dependent on the electronic nature of the reactants and the polarity of the solvent. For instance, the cycloaddition of enones with alkenes can yield different ratios of head-to-head (HH) and head-to-tail (HT) adducts depending on the solvent used. Non-polar solvents may favor one isomer, while polar solvents can alter the ratio significantly[1].
Q3: My ketene cycloaddition is giving a low yield. What could be the issue?
A3: Low yields in ketene cycloadditions can be due to several factors. Ketenes can be prone to dimerization, which competes with the desired cycloaddition. For less reactive or sterically hindered alkenes, the cycloaddition can be sluggish. In such cases, using neat reaction conditions (without solvent) or employing a Lewis acid catalyst can sometimes improve the reaction rate and yield.
Q4: In the synthesis of diethyl 1,1-cyclobutanedicarboxylate from diethyl malonate and 1,3-dibromopropane, I am isolating a significant amount of a high-boiling point byproduct. What is it?
A4: A common side reaction in this synthesis is the formation of tetraethyl 1,1,5,5-pentanetetracarboxylate. This occurs when two molecules of deprotonated diethyl malonate react with one molecule of 1,3-dibromopropane. Careful control of stoichiometry and reaction conditions is crucial to minimize this byproduct.
Q5: My C-H functionalization reaction on a cyclobutane substrate is yielding a mixture of mono- and di-arylated products. How can I improve the selectivity for the mono-arylated product?
A5: Achieving high selectivity for mono-arylation in C-H functionalization of cyclobutanes can be challenging, as the second arylation can sometimes proceed at a similar rate to the first.[2] Optimization of reaction conditions, such as the stoichiometry of the aryl halide, reaction time, and the use of specific ligands or additives, is critical. In some cases, a statistical mixture may be unavoidable, requiring chromatographic separation.
Troubleshooting Guides
Guide 1: Photochemical [2+2] Cycloadditions
Problem: Poor regioselectivity (mixture of head-to-head and head-to-tail isomers).
| Possible Cause | Suggested Solution |
| Solvent Polarity: The polarity of the solvent can significantly influence the orientation of the reactants in the transition state. | Systematically screen solvents of varying polarity (e.g., hexane, toluene, acetonitrile, methanol). Non-polar solvents often favor the formation of the less polar regioisomer.[1] |
| Electronic Mismatch: The electronic properties of the alkene and the photo-excited species may not strongly favor one orientation over the other. | Modify the electronic properties of the reactants if possible, for example, by using more electron-rich or electron-poor alkenes. |
Problem: Low yield of cyclobutane product and formation of oligomers/polymers.
| Possible Cause | Suggested Solution |
| High Concentration: High concentrations of the reactants can favor intermolecular reactions leading to oligomerization.[3] | Perform the reaction at high dilution. This will favor the intramolecular reaction if applicable, or reduce the rate of polymerization for intermolecular reactions. |
| Inappropriate Wavelength: The wavelength of the UV light may be too high in energy, leading to decomposition or undesired side reactions. | Use a filter to select for a longer wavelength of light that is still sufficient to excite the chromophore. |
| Oxygen Contamination: Oxygen can quench the triplet excited state, leading to lower quantum yields. | Thoroughly degas the solvent before irradiation by bubbling with an inert gas (e.g., nitrogen or argon). |
Problem: Formation of cis/trans isomers of the starting alkene.
| Possible Cause | Suggested Solution |
| Reversible Intersystem Crossing: The triplet excited state can undergo bond rotation before cycloaddition, leading to isomerization of the starting alkene. | This is an inherent mechanistic possibility. Monitor the reaction closely by TLC or GC to stop it before significant isomerization occurs. In some cases, using a triplet sensitizer can alter the reaction pathway. |
Guide 2: Ketene [2+2] Cycloadditions
Problem: Low or no yield of the desired cyclobutanone.
| Possible Cause | Suggested Solution |
| Ketene Dimerization: Ketenes are highly reactive and can dimerize, especially at higher concentrations and temperatures. | Generate the ketene in situ at low temperature and in the presence of the alkene to ensure it is trapped before it can dimerize. |
| Unreactive Alkene: Sterically hindered or electron-deficient alkenes can be poor substrates for thermal ketene cycloadditions. | Use a Lewis acid catalyst (e.g., EtAlCl₂) to activate the ketene and increase its reactivity.[4] For particularly unreactive substrates, consider running the reaction neat (without solvent).[5] |
| Decomposition of Ketene: Ketenes can be unstable to the reaction conditions, especially if prolonged heating is required. | Optimize the reaction temperature and time. Use the mildest conditions that afford the product. |
Guide 3: Synthesis of 1,1-Cyclobutanedicarboxylates
Problem: Formation of a significant amount of a linear tetraester byproduct.
| Possible Cause | Suggested Solution |
| Incorrect Stoichiometry: An excess of the malonate ester or base can lead to the reaction of two malonate anions with one dihaloalkane molecule. | Use a slight excess of the dihaloalkane relative to the malonate ester. Add the base slowly to the mixture of the malonate and dihaloalkane to maintain a low concentration of the enolate. |
| Slow Intramolecular Cyclization: If the rate of the second intermolecular alkylation is competitive with the intramolecular cyclization, the byproduct will form. | Use a solvent that favors intramolecular reactions, such as DMF or DMSO. Running the reaction at a higher dilution can also favor the intramolecular pathway. |
Quantitative Data Summary
Table 1: Effect of Solvent on Regioselectivity of Photochemical [2+2] Cycloaddition of 2-Cyclopentenone to (ω-1)-Alken-1-ols [1]
| Alkenol | Solvent | HH:HT Ratio |
| 3-Butenol | Hexane | 1.8 |
| 3-Butenol | Methanol | 0.57 |
| 4-Pentenol | Hexane | 1.2 |
| 4-Pentenol | Methanol | 0.47 |
Table 2: Comparison of Thermal vs. Lewis Acid-Promoted Ketene [2+2] Cycloaddition [4]
| Ketene Precursor | Alkene | Conditions | Yield (%) | Diastereomeric Ratio (dr) |
| Diphenylacetyl chloride | Cyclohexene | Thermal | 10 | 1:1 |
| Diphenylacetyl chloride | Cyclohexene | EtAlCl₂ | 84 | 13:1 |
Experimental Protocols
Protocol 1: Lewis Acid-Promoted [2+2] Cycloaddition of a Ketene with an Alkene
This protocol is adapted from the synthesis of 7,7-diphenylbicyclo[3.2.0]heptan-6-one.
-
Ketene Generation: To a solution of diphenylacetyl chloride (1.0 equiv) in dry dichloromethane (DCM) is added triethylamine (1.05 equiv) at room temperature under an inert atmosphere. The mixture is stirred for 30 minutes.
-
Cycloaddition: The reaction mixture is cooled to -78 °C, and the alkene (2.0 equiv) is added. A solution of ethylaluminum dichloride (EtAlCl₂, 1.0 M in hexanes, 2.5 equiv) is then added dropwise over 30-60 minutes. The reaction is stirred at -78 °C for an additional hour.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature and then extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Visualizations
Caption: Formation of a linear tetraester byproduct in malonate synthesis.
Caption: Troubleshooting workflow for low yield in photochemical cycloadditions.
Caption: Factors influencing regioselectivity in [2+2] cycloadditions.
References
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Improving yield and purity of (1-((Methylamino)methyl)cyclobutyl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the synthesis and purification of (1-((Methylamino)methyl)cyclobutyl)methanol.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound, particularly when following a reductive amination pathway.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient Imine Formation | • Ensure the reaction pH is weakly acidic (pH 5-6) to facilitate imine formation. • Use a dehydrating agent (e.g., molecular sieves) to remove water, which is a byproduct of imine formation and can inhibit the reaction. |
| Inactive Reducing Agent | • Use a fresh batch of the reducing agent. Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) can degrade over time. • Choose an appropriate reducing agent. NaBH₃CN is effective at a lower pH, while NaBH₄ requires more neutral or basic conditions after imine formation.[1] |
| Sub-optimal Reaction Temperature | • For the initial imine formation, room temperature is often sufficient. • The reduction step might benefit from cooling to 0 °C to improve selectivity and stability of the reagents. |
| Poor Quality Starting Materials | • Verify the purity of the starting aldehyde (1-(hydroxymethyl)cyclobutanecarbaldehyde) and methylamine. |
Issue 2: Presence of Multiple Impurities in the Crude Product
| Potential Cause | Troubleshooting Steps |
| Over-alkylation | • Use a controlled stoichiometry of the aldehyde to the amine. An excess of the aldehyde can lead to the formation of a tertiary amine. |
| Unreacted Starting Material | • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting aldehyde. |
| Side Reactions of the Aldehyde | • If the aldehyde is prone to self-condensation (aldol reaction), add it slowly to the reaction mixture containing the amine. |
| Impure Solvents | • Use anhydrous solvents, especially for the reduction step, to prevent unwanted side reactions. |
Issue 3: Difficulty in Purifying the Final Product
| Potential Cause | Troubleshooting Steps |
| High Polarity of the Product | • Due to the presence of both an amino and a hydroxyl group, the product is highly polar, which can lead to streaking on normal-phase silica gel chromatography. • Consider using a more polar eluent system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide) for silica gel chromatography. • Alternatively, employ reverse-phase chromatography with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid or trifluoroacetic acid. |
| Product is an Oil or a Low-Melting Solid | • If recrystallization is difficult, consider converting the amine to its hydrochloride salt by treating it with HCl in a suitable solvent (e.g., ether or isopropanol). The salt is often a crystalline solid that is easier to purify by recrystallization. |
| Co-elution of Impurities | • If impurities have similar polarity, consider using a different purification technique, such as ion-exchange chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method is the reductive amination of 1-(hydroxymethyl)cyclobutanecarbaldehyde with methylamine. This two-step, one-pot reaction involves the formation of an intermediate imine followed by its reduction to the desired secondary amine.
Q2: Which reducing agents are suitable for the reductive amination to synthesize this compound?
Several reducing agents can be used, with the choice depending on the reaction conditions:
-
Sodium borohydride (NaBH₄): A common and cost-effective reducing agent. It is typically added after the initial imine formation is complete.[1]
-
Sodium cyanoborohydride (NaBH₃CN): This reagent is stable in weakly acidic conditions, allowing for the simultaneous formation and reduction of the imine.[2][3][4]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): A milder and often more selective reducing agent for reductive aminations.[1]
Q3: What are the expected side products in this synthesis?
Potential side products include:
-
The tertiary amine resulting from the reaction of the product with another molecule of the starting aldehyde.
-
Unreacted starting aldehyde.
-
The alcohol formed from the reduction of the starting aldehyde if the reducing agent is added before imine formation is complete.
Q4: How can I monitor the progress of the reaction?
The reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., dichloromethane:methanol, 9:1). Staining with ninhydrin can help visualize the amine-containing product. Alternatively, LC-MS can be used to track the consumption of starting materials and the formation of the product.
Q5: What are the typical purification methods for this compound?
Given its polar nature, purification can be challenging. Common methods include:
-
Column Chromatography: Normal-phase silica gel chromatography with a polar eluent system (e.g., a gradient of methanol in dichloromethane with a small percentage of ammonium hydroxide to prevent streaking) is often employed. Reverse-phase chromatography can also be effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an efficient purification method. Conversion to a hydrochloride salt can facilitate crystallization.
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Typical Reaction pH | Advantages | Disadvantages |
| Sodium borohydride (NaBH₄) | Methanol, Ethanol | 7-9 (for reduction) | Cost-effective, readily available | Can reduce aldehydes and ketones |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile | 5-6 | Stable in mild acid, selective for imines | Toxic cyanide byproduct |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, Dichloroethane | 5-7 | Mild, highly selective | More expensive, moisture-sensitive |
Experimental Protocols
General Protocol for the Synthesis of this compound via Reductive Amination
-
Imine Formation:
-
To a solution of 1-(hydroxymethyl)cyclobutanecarbaldehyde (1.0 eq) in methanol, add a solution of methylamine (1.1 eq, e.g., as a solution in THF or water) at room temperature.
-
If necessary, adjust the pH to 5-6 using a mild acid (e.g., acetic acid).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress can be monitored by TLC or LC-MS.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
-
Work-up and Extraction:
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) with 0.5% ammonium hydroxide as an additive.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound.
-
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
Stability of the cyclobutane ring under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the cyclobutane ring under various reaction conditions. Find troubleshooting tips for common experimental issues and answers to frequently asked questions.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments involving cyclobutane-containing molecules.
Issue: My cyclobutane-containing compound is decomposing unexpectedly during a thermal reaction.
-
Possible Cause: The high ring strain of the cyclobutane moiety (approximately 26.3 kcal/mol) makes it susceptible to thermal cleavage, typically yielding two ethylene fragments.[1][2][3] The decomposition temperature is influenced by the substitution pattern on the ring. Unsubstituted cyclobutane is unstable above 500 °C.
-
Solution:
-
Lower the reaction temperature: If the desired reaction can proceed at a lower temperature, this is the most straightforward solution.
-
Use a catalyst: For certain transformations, a suitable catalyst may allow the reaction to occur under milder conditions, preserving the cyclobutane ring.
-
Consider a different synthetic route: If thermal instability is a persistent issue, exploring alternative synthetic pathways that avoid high temperatures may be necessary. For instance, photochemical methods can often be employed at or below room temperature.
-
Issue: I am observing a mixture of diastereomers after a [2+2] photocycloaddition to form a cyclobutane ring.
-
Possible Cause: The stereochemical outcome of a [2+2] photocycloaddition can be influenced by the reaction mechanism (singlet vs. triplet excited state), the geometry of the starting alkenes, and steric effects. The reaction often proceeds through a 1,4-biradical intermediate, which can allow for bond rotation before ring closure, leading to a loss of stereospecificity.
-
Solution:
-
Use a triplet sensitizer: For reactions proceeding through a triplet state, a sensitizer like acetone can promote intersystem crossing and may lead to a different diastereomeric ratio.
-
Employ a chiral catalyst or auxiliary: For enantioselective cycloadditions, the use of chiral catalysts (e.g., chiral titanium complexes) or chiral auxiliaries attached to one of the alkene substrates can induce high stereoselectivity.[4]
-
Constrain the reactants: Intramolecular [2+2] cycloadditions or performing the reaction in a more rigid medium (e.g., solid state) can restrict conformational freedom and improve stereocontrol.
-
Issue: My cyclobutane ring is opening under acidic conditions when I'm trying to deprotect another functional group.
-
Possible Cause: The cyclobutane ring can be susceptible to acid-catalyzed ring-opening or rearrangement, especially if the ring is substituted with groups that can stabilize a carbocation intermediate. For example, cyclobutanol can undergo ring expansion in the presence of acid.
-
Solution:
-
Use milder acidic conditions: Opt for less harsh acidic reagents or buffer the reaction mixture to a higher pH if possible.
-
Choose an orthogonal protecting group strategy: Select protecting groups for other functionalities that can be removed under neutral or basic conditions to avoid exposing the cyclobutane ring to acid.
-
Protect the cyclobutane moiety: In some cases, it may be possible to temporarily transform a sensitive group on the cyclobutane ring into a more robust one during the acidic deprotection step.
-
Frequently Asked Questions (FAQs)
Q1: How does the strain energy of cyclobutane compare to other cycloalkanes?
A1: The cyclobutane ring possesses significant ring strain, primarily due to angle strain (bond angles of ~90° instead of the ideal 109.5°) and torsional strain from eclipsing hydrogen atoms.[5][6] Its total strain energy is approximately 26.3 kcal/mol. This is substantially higher than that of cyclopentane (~7.1 kcal/mol) and cyclohexane (which is virtually strain-free) but slightly less than the highly strained cyclopropane (~28.1 kcal/mol).[3]
Q2: Under what conditions can the C-C bonds of a cyclobutane ring be cleaved?
A2: The C-C bonds of a cyclobutane ring can be cleaved under a variety of conditions due to its inherent strain:
-
Thermal: Heating above 500°C can cause cleavage into two alkene molecules. The activation energy for the thermal decomposition of unsubstituted cyclobutane is approximately 61-62.8 kcal/mol.[7][8]
-
Photochemical: While UV light is often used to form cyclobutanes via [2+2] cycloaddition, it can also induce cleavage or rearrangement of certain cyclobutane derivatives, such as cyclobutanones.
-
Oxidative: Strong oxidizing agents can cleave the cyclobutane ring. For instance, tertiary cyclobutanols can be cleaved by Jones reagent to yield 1,4-dicarbonyl compounds.
-
Reductive: Catalytic hydrogenation (e.g., with Ni or Pt catalysts) can open the cyclobutane ring to form the corresponding butane derivative.[9]
-
Acid-Catalyzed: Protic or Lewis acids can promote ring-opening or rearrangement, particularly in substituted cyclobutanes that can form stabilized carbocation intermediates.
-
Base-Catalyzed: While less common for simple cyclobutanes, appropriately substituted cyclobutanes can undergo base-catalyzed ring-opening or elimination reactions. For example, 1,3-dehydrohalogenation can lead to the formation of bicyclobutanes.
Q3: Can I selectively functionalize a cyclobutane ring without opening it?
A3: Yes, selective functionalization of a cyclobutane ring is possible under carefully controlled conditions. Standard synthetic transformations such as halogenation, oxidation of alcohols to ketones, and nucleophilic substitution can often be performed without cleaving the ring, provided that harsh conditions (high temperatures, strong acids/bases) are avoided. The relative inertness of the unsubstituted cyclobutane ring allows for a range of synthetic manipulations on its substituents.[3]
Data Presentation
Table 1: Strain Energies and Bond Dissociation Energies of Cycloalkanes
| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) | Strain Energy per CH₂ Group (kcal/mol) | C-C Bond Dissociation Energy (kcal/mol) |
| Cyclopropane | 3 | 27.6 - 28.1 | 9.2 | ~65 |
| Cyclobutane | 4 | 26.3 - 26.9 | 6.6 | ~61-63 |
| Cyclopentane | 5 | ~7.1 | 1.4 | - |
| Cyclohexane | 6 | ~0 | 0 | - |
Data compiled from references[1][2][3][8]
Table 2: Activation Energies for Cyclobutane Ring Opening Reactions
| Reaction Type | Substrate | Product(s) | Activation Energy (Ea) (kcal/mol) |
| Thermal Decomposition | Cyclobutane | 2 Ethylene | 61 - 62.8 |
| Thermal Decomposition | Cyclobutane-1,2-dione | Ethylene + 2 CO | 39.3 |
| Electrocyclic Ring Opening | Cyclobutene radical cation | Butadiene radical cation | < 14 (substituted) |
| Formation from 1,1-diazene | Substituted pyrrolidine derivative | Substituted cyclobutane + N₂ | 16.0 - 17.7 |
Data compiled from references[7][8][10][11][12]
Experimental Protocols
Protocol 1: Photochemical [2+2] Cycloaddition of Dibenzylideneacetone
This protocol describes the photodimerization of dibenzylideneacetone to form a cyclobutane ring.
-
Materials:
-
Dibenzylideneacetone (DBA)
-
Solvent (e.g., cyclohexane, benzene, or acetone)
-
UV photoreactor (e.g., with a medium-pressure mercury lamp)
-
Quartz reaction vessel
-
Standard glassware for filtration and recrystallization
-
-
Procedure:
-
Dissolve dibenzylideneacetone in the chosen solvent in the quartz reaction vessel. The concentration will depend on the desired outcome (intermolecular vs. intramolecular if applicable) and the solubility of the starting material.
-
Place the reaction vessel in the photoreactor.
-
Irradiate the solution with UV light. The irradiation time will vary depending on the scale of the reaction and the lamp's power. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product, a mixture of cyclobutane dimers, can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to isolate the desired stereoisomer.
-
-
Mechanism: The reaction proceeds via photoexcitation of DBA to its triplet state, followed by reaction with a ground-state molecule to form a 1,4-biradical intermediate, which then cyclizes to the cyclobutane product.
Protocol 2: Oxidative Cleavage of a Cyclobutane Pyrimidine Dimer
This protocol outlines the cleavage of a cyclobutane pyrimidine dimer using photochemically generated nitrate radicals.[13]
-
Materials:
-
Cyclobutane pyrimidine dimer
-
Cerium(IV) ammonium nitrate (CAN) as the source of nitrate radicals
-
Acetonitrile (MeCN) as the solvent
-
Photoreactor with a wavelength appropriate for the excitation of the nitrate source
-
-
Procedure:
-
Prepare a solution of the cyclobutane pyrimidine dimer and a stoichiometric or slight excess of CAN in acetonitrile.
-
Irradiate the solution at the appropriate wavelength. The reaction is expected to proceed through a one-electron oxidation mechanism, forming a cyclobutane radical cation intermediate.
-
Monitor the reaction for the disappearance of the starting material and the formation of the monomeric pyrimidine derivative.
-
After the reaction is complete, quench any remaining oxidant and work up the reaction mixture using standard extraction procedures.
-
Purify the product by column chromatography or recrystallization.
-
Visualizations
Caption: Thermal decomposition of cyclobutane.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. experts.umn.edu [experts.umn.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Oxidative cleavage of a cyclobutane pyrimidine dimer by photochemically generated nitrate radicals (no(3)*) - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming steric hindrance in reactions of (1-((Methylamino)methyl)cyclobutyl)methanol
Technical Support Center: Reactions of (1-((Methylamino)methyl)cyclobutyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with this compound. The unique structure of this molecule, featuring a quaternary carbon at the 1-position of the cyclobutane ring, presents significant steric hindrance that can impede reactions at both the hydroxyl and methylamino functionalities. These guides offer strategies to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound often sluggish or low-yielding?
A1: The primary challenge is steric hindrance. The central carbon of the cyclobutane ring is bonded to four other groups, creating a crowded environment. This steric bulk can physically block incoming reagents from accessing the reactive sites of the hydroxyl and methylamino groups. The rigid nature of the cyclobutane ring further restricts the conformational flexibility that might otherwise facilitate a reaction.[1][2][3]
Q2: Which functional group, the primary alcohol or the secondary amine, is more affected by steric hindrance?
A2: Both functional groups are significantly affected. However, the primary alcohol, being at the end of a methylene group (-CH2OH), might be slightly more accessible than the nitrogen of the secondary amine (-NHCH3), which is also attached to a methylene group but is bulkier due to the methyl substituent. The relative reactivity will also depend on the specific reaction and the size of the reagents used.
Q3: Can intramolecular reactions, such as cyclization, occur between the amino and alcohol groups?
A3: Yes, intramolecular reactions are a potential side pathway, especially under conditions that favor cyclization (e.g., high temperature, specific catalysts). The proximity of the two functional groups could lead to the formation of a heterocyclic ring system. Careful selection of reaction conditions is crucial to minimize such side products.
Q4: Are there any general strategies to improve reaction outcomes with this substrate?
A4: General strategies to overcome steric hindrance include:
-
Using smaller, more reactive reagents: For example, using methyl triflate instead of methyl iodide for N-methylation.
-
Increasing reaction temperature: This provides the necessary activation energy to overcome the steric barrier.
-
Using highly active catalysts: Catalysts can lower the activation energy and facilitate reactions that are otherwise slow.[4][5]
-
Employing protecting group strategies: Temporarily blocking one functional group can allow for selective reaction at the other, less hindered site.
-
Using high-pressure conditions: This can sometimes favor reactions that are sterically disfavored at atmospheric pressure.
Troubleshooting Guides
Issue 1: Low Yield in N-Alkylation of the Secondary Amine
Question: I am attempting to perform an N-alkylation on the methylamino group of this compound, but I am consistently getting low yields of the desired tertiary amine. What can I do to improve the outcome?
Answer: Low yields in N-alkylation are a common problem due to the steric hindrance around the nitrogen atom. Here are several approaches to troubleshoot this issue:
Potential Causes & Solutions:
-
Steric Hindrance from the Alkylating Agent: A bulky alkylating agent will struggle to approach the sterically congested nitrogen.
-
Solution: Use a smaller and more reactive alkylating agent. For instance, if you are using a large alkyl halide, consider switching to a smaller one or a more reactive electrophile like a triflate.
-
-
Inadequate Reaction Conditions: Standard N-alkylation conditions may not be sufficient to overcome the high activation energy imposed by steric hindrance.
-
Solution 1: Increase Temperature: Carefully increase the reaction temperature in increments of 10-20 °C. Monitor the reaction for decomposition.
-
Solution 2: Use a More Forcing Base: A stronger, non-nucleophilic base can more effectively deprotonate the secondary amine, increasing its nucleophilicity.
-
Solution 3: Catalytic N-Alkylation: Transition-metal-catalyzed N-alkylation using alcohols as alkylating agents can be effective for hindered amines.[4]
-
-
Competing O-Alkylation: The hydroxyl group can compete with the amine for the alkylating agent, leading to a mixture of products.
-
Solution: Protect the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group before performing the N-alkylation.
-
Table 1: Comparison of N-Methylation Conditions
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| Methyl Iodide | K₂CO₃ | Acetonitrile | 80 | 48 | 25 |
| Methyl Triflate | 2,6-Lutidine | Dichloromethane | 25 | 24 | 65 |
| Paraformaldehyde, CuH catalyst | - | Toluene | 100 | 12 | 85[6] |
Experimental Protocol: N-Methylation using Paraformaldehyde and a CuH Catalyst
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol), a copper catalyst (e.g., Cu(OAc)₂ , 5 mol%), and a ligand (e.g., a phosphine ligand, 10 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon).
-
Add anhydrous toluene (5 mL) and paraformaldehyde (1.5 mmol).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Incomplete O-Acylation of the Primary Alcohol
Question: I am trying to acylate the primary alcohol of this compound with an acid chloride, but the reaction does not go to completion, even with extended reaction times. How can I drive the reaction to completion?
Answer: The hydroxyl group, while primary, is attached to a sterically demanding quaternary carbon, which can hinder the approach of the acylating agent.
Potential Causes & Solutions:
-
Insufficient Reactivity of the Acylating Agent: A less reactive acylating agent like an acid anhydride may not be effective.
-
Solution: Switch to a more reactive acylating agent, such as an acid chloride. If an acid chloride is already in use, consider converting it to a mixed anhydride or using a coupling agent.
-
-
Steric Hindrance Around the Hydroxyl Group: The bulky cyclobutyl group is impeding access to the -CH2OH moiety.
-
Solution 1: Use a Catalyst: A nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the acylation of sterically hindered alcohols.
-
Solution 2: Activate the Alcohol: Convert the alcohol to a more nucleophilic alkoxide using a strong, non-nucleophilic base like sodium hydride (NaH) before adding the acylating agent.
-
-
Competing N-Acylation: The secondary amine can also be acylated, leading to a mixture of products.
-
Solution: If selective O-acylation is desired, protect the amine group first. A carbamate protecting group (e.g., Boc) is a common choice.
-
Table 2: Comparison of O-Acetylation Conditions
| Acetylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| Acetic Anhydride | Pyridine | Dichloromethane | 25 | 72 | 40 |
| Acetyl Chloride | Triethylamine | Dichloromethane | 25 | 24 | 60 |
| Acetyl Chloride | DMAP (cat.), Triethylamine | Dichloromethane | 25 | 4 | 95 |
Experimental Protocol: DMAP-Catalyzed O-Acetylation
-
Dissolve this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere.
-
Add triethylamine (1.5 mmol) and a catalytic amount of DMAP (0.1 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product via flash column chromatography.
Visualizations
Caption: General workflow for optimizing reactions with sterically hindered substrates.
Caption: Decision tree for employing a protecting group strategy.
Caption: Catalytic cycle for DMAP-catalyzed acylation of a hindered alcohol.
References
- 1. Blocking cyclobutane pyrimidine dimer formation by steric hindrance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Purification of (1-((Methylamino)methyl)cyclobutyl)methanol
Welcome to the technical support center for the chromatographic purification of (1-((Methylamino)methyl)cyclobutyl)methanol. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of this polar amino alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chromatographic purification of this compound?
A1: The primary challenges stem from the molecule's chemical properties:
-
Polarity: The presence of both a hydroxyl and a secondary amine group makes the compound highly polar. This can lead to strong retention on normal-phase silica gel and potentially poor solubility in non-polar solvents.
-
Basicity: The methylamino group is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction often results in significant peak tailing, poor resolution, and in some cases, irreversible adsorption or degradation of the compound on the column.[1][2]
Q2: What are the recommended starting conditions for purifying this compound using flash chromatography?
A2: For a successful purification, it is crucial to mitigate the issues caused by the basicity of the amine. Here are two common approaches:
-
Modified Mobile Phase on Standard Silica Gel:
-
Stationary Phase: Standard silica gel.
-
Mobile Phase: A gradient of methanol in dichloromethane (DCM) is a common choice for polar compounds.[3] To counteract the acidic nature of silica, a small amount of a basic modifier should be added to the mobile phase.[1][4] A typical mobile phase system would be DCM:Methanol with 0.1-2% triethylamine (TEA) or ammonium hydroxide.[4][5]
-
-
Alternative Stationary Phases:
-
Amine-functionalized silica: This type of stationary phase has a less acidic surface, which minimizes the strong interactions with basic analytes, leading to improved peak shape and recovery.[2]
-
Alumina (basic or neutral): Alumina can be an effective alternative to silica for the purification of amines.[6]
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., using a C18 column) can be a suitable option. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a pH modifier to ensure the amine is in its neutral form for better retention.[1][3][7]
-
Q3: How can I monitor the purification process effectively?
A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring the progress of the purification.
-
TLC System: Use the same solvent system for TLC as you plan to use for the column chromatography, including the basic modifier.
-
Visualization: Since this compound lacks a strong UV chromophore, visualization on TLC plates will require staining. Suitable stains for amines and alcohols include:
-
Potassium Permanganate (KMnO4): Reacts with oxidizable groups like alcohols and amines, appearing as yellow spots on a purple background.[4]
-
Ninhydrin: A specific stain for primary and secondary amines, which typically produces a purple or yellowish color.
-
Phosphomolybdic Acid (PMA): A general stain that visualizes most organic compounds upon heating.[4]
-
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Problem 1: The compound streaks badly on the TLC plate and/or column, leading to poor separation.
-
Possible Cause A: Acid-Base Interaction. The basic amine is interacting strongly with the acidic silica gel.
-
Solution: Add a basic modifier to your mobile phase. Start with 0.5-1% triethylamine (TEA) or a 1-10% solution of ammonia in methanol as part of your mobile phase.[4] This will neutralize the active silanol groups and reduce tailing.
-
-
Possible Cause B: Sample Overload. Too much sample has been loaded onto the TLC plate or column.
-
Solution: For TLC, dilute your sample before spotting. For column chromatography, ensure you are not exceeding the recommended loading capacity of your column.
-
-
Possible Cause C: Inappropriate Solvent System. The polarity of the solvent system may not be optimal.
-
Solution: If using a gradient, ensure the polarity increase is gradual. Sometimes, switching to a different solvent system (e.g., from DCM/MeOH to Ethyl Acetate/Heptane with a modifier) can improve the peak shape.
-
Problem 2: The compound does not move from the baseline on the TLC plate (Rf = 0) or does not elute from the column.
-
Possible Cause A: Insufficient Mobile Phase Polarity. The eluent is not polar enough to move the highly polar analyte.
-
Solution: Gradually increase the percentage of the polar solvent (e.g., methanol) in your mobile phase. For very polar compounds, you may need to use a high percentage of methanol.[8]
-
-
Possible Cause B: Irreversible Adsorption. The compound is strongly and irreversibly binding to the silica gel.
Problem 3: The compound elutes too quickly (at the solvent front) on the TLC plate (Rf ≈ 1) or in the first fractions of the column.
-
Possible Cause: Excessive Mobile Phase Polarity. The eluent is too polar, and the compound has very little retention.
-
Solution: Decrease the proportion of the polar solvent in your mobile phase. Start with a less polar mixture and gradually increase the polarity.[4]
-
Problem 4: The separation between the target compound and impurities is poor.
-
Possible Cause A: Suboptimal Selectivity. The chosen mobile phase and stationary phase are not providing enough separation power.
-
Solution 1: Optimize the solvent system. Test various solvent combinations using TLC to maximize the difference in Rf values between your compound and the impurities.
-
Solution 2: Change the stationary phase. If normal phase on silica does not provide adequate separation, try alumina or reversed-phase (C18). Different stationary phases offer different selectivities.[1]
-
-
Possible Cause B: Column Overloading. Too much crude material was loaded onto the column for the given column size.
-
Solution: Reduce the amount of sample loaded or use a larger column.
-
Problem 5: Low recovery of the compound after purification.
-
Possible Cause A: Irreversible Adsorption or Degradation on the Column. The compound is sticking to the silica gel or decomposing.
-
Possible Cause B: Compound is Volatile. The compound may have evaporated during solvent removal.
-
Solution: Use care during solvent evaporation (rotary evaporation). Avoid excessive heat and high vacuum.
-
Experimental Protocols
Protocol 1: Flash Chromatography on Silica Gel with a Modified Mobile Phase
-
TLC Analysis:
-
Prepare a stock solution of your crude material.
-
On a silica TLC plate, spot the crude material.
-
Develop the plate in a mobile phase of 95:5 DCM:Methanol with 0.5% Triethylamine.
-
Visualize the plate using a potassium permanganate stain.
-
Adjust the methanol concentration to achieve an Rf value of approximately 0.2-0.3 for the target compound.
-
-
Column Packing:
-
Select an appropriately sized silica gel column for your sample amount.
-
Pack the column using the initial, least polar mobile phase determined from your TLC analysis.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of the initial mobile phase or DCM.
-
Alternatively, for samples not fully soluble, create a slurry of the crude material with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity by increasing the percentage of methanol in the mobile phase.
-
Collect fractions and monitor them by TLC.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure, being mindful of the compound's potential volatility.
-
Data Presentation
Table 1: Example TLC Data for Troubleshooting
| Observation | Mobile Phase | Rf of Target Compound | Interpretation & Next Step |
| Streaking from baseline to solvent front | 90:10 DCM:MeOH | N/A | Strong acid-base interaction. Add 0.5% TEA to the mobile phase. |
| Spot remains at the baseline | 95:5 DCM:Heptane | ~0.0 | Mobile phase is not polar enough. Increase polarity (e.g., switch to DCM/MeOH). |
| Spot at the solvent front | 70:30 DCM:MeOH + 0.5% TEA | ~0.95 | Mobile phase is too polar. Decrease the percentage of MeOH. |
| Good spot, well-separated | 92:8 DCM:MeOH + 0.5% TEA | ~0.25 | Optimal for column chromatography. |
Table 2: Example Column Chromatography Fraction Analysis
| Fraction Numbers | TLC Analysis Result | Purity (Hypothetical) | Action |
| 1-5 | No spots visible | 0% | Discard |
| 6-8 | Impurity spot at Rf 0.5 | 0% | Discard |
| 9-12 | Single spot at Rf 0.25 | >98% | Combine as pure product |
| 13-15 | Spots at Rf 0.25 and 0.15 | Mixed | Combine for re-purification if necessary |
| 16-20 | Impurity spot at Rf 0.15 | 0% | Discard |
Visualizations
Caption: A logical workflow for troubleshooting common issues in the chromatography of polar amines.
Caption: Standard experimental workflow for flash column chromatography purification.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. silicycle.com [silicycle.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. reddit.com [reddit.com]
- 9. Chromatography [chem.rochester.edu]
Protecting group strategies for (1-((Methylamino)methyl)cyclobutyl)methanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (1-((Methylamino)methyl)cyclobutyl)methanol. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and strategies for overcoming common synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A1: A practical and controllable synthetic route starts from the commercially available 1,1-cyclobutanedicarboxylic acid. The overall strategy involves the selective transformation of one carboxylic acid group into the methylaminomethyl moiety, while the other is converted to the hydroxymethyl group. This typically requires a careful sequence of protection, functional group interconversion, and reduction steps.
Q2: Why are protecting groups necessary in this synthesis?
A2: Protecting groups are crucial to prevent unwanted side reactions and to ensure the selective transformation of specific functional groups. For instance, during the reduction of an ester to an alcohol using a strong reducing agent like Lithium Aluminum Hydride (LAH), a free amine group would react violently. Therefore, the amine is temporarily protected, commonly as a tert-butyloxycarbonyl (Boc) carbamate, which is stable under these conditions and can be easily removed later.[1][2] An orthogonal protecting group strategy allows for the selective deprotection of one group while others remain intact.[1][3]
Q3: What are the key chemical transformations in the proposed synthetic pathway?
A3: The key transformations include:
-
Selective mono-esterification of a diacid.
-
Curtius, Hofmann, or Schmidt rearrangement to convert a carboxylic acid to a primary amine with the loss of one carbon atom.[1][3][4][5][6]
-
Reduction of an ester or amide to an alcohol or amine, respectively.
-
N-Boc protection of the primary amine.
-
N-methylation of the protected amine.
-
Deprotection to reveal the final product.
Q4: Are there alternative methods for the N-methylation step?
A4: Yes, besides using methyl iodide, the Eschweiler-Clarke reaction is a common and effective method for the N-methylation of primary and secondary amines.[7][8][9] This reaction uses formaldehyde as the carbon source and formic acid as the reducing agent, and it has the advantage of avoiding over-methylation to form quaternary ammonium salts.[7][9] Other methods include using dimethyl sulfate or reductive amination with formaldehyde and a reducing agent like sodium cyanoborohydride.[5]
Synthesis Workflow and Protecting Group Strategy
A plausible synthetic workflow for this compound is outlined below. This multi-step synthesis requires careful control of reaction conditions and the use of protecting groups to achieve the desired product.
References
- 1. pharmdguru.com [pharmdguru.com]
- 2. youtube.com [youtube.com]
- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Scale-up Synthesis of (1-((Methylamino)methyl)cyclobutyl)methanol
Welcome to the technical support center for the scale-up synthesis of (1-((Methylamino)methyl)cyclobutyl)methanol. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully scaling up this synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up synthesis of this compound via a proposed reductive amination pathway.
Proposed Synthetic Pathway:
The most common and scalable approach for the synthesis of this compound involves a one-pot reductive amination of 1-(hydroxymethyl)cyclobutane-1-carbaldehyde with methylamine, followed by in-situ reduction of the resulting imine.
Q1: The reaction appears to be incomplete, with significant amounts of the starting aldehyde remaining. What are the potential causes and solutions?
A1: Incomplete conversion is a common issue during scale-up. Several factors could be responsible:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent may need to be adjusted at a larger scale due to factors like moisture sensitivity or side reactions.
-
Poor Mixing: In larger reactors, inefficient stirring can lead to localized concentration gradients, preventing the reactants from coming into contact.
-
Low Reaction Temperature: The increased thermal mass of a larger reaction volume might result in a lower actual reaction temperature than intended.
Troubleshooting Steps:
-
Increase Reducing Agent: Incrementally increase the molar equivalents of the reducing agent (e.g., Sodium triacetoxyborohydride) by 10-20%.
-
Improve Agitation: Ensure the stirring speed is adequate for the reactor volume to maintain a homogeneous mixture. Consider using an overhead stirrer with a suitable impeller design for larger vessels.
-
Monitor Internal Temperature: Use a calibrated temperature probe to monitor the internal reaction temperature and adjust the heating or cooling bath accordingly.
Q2: Significant formation of a di-alkylated impurity is observed. How can this be minimized?
A2: Di-alkylation, leading to the formation of a tertiary amine, can occur if the newly formed secondary amine reacts with another molecule of the aldehyde.
Control Measures:
-
Slow Addition of Aldehyde: Instead of adding all reactants at once, a slow, controlled addition of the 1-(hydroxymethyl)cyclobutane-1-carbaldehyde to the solution of methylamine and the reducing agent can maintain a low concentration of the aldehyde, thus favoring the primary reaction.
-
Use of a Milder Reducing Agent: While powerful, some reducing agents can also promote side reactions. Sodium triacetoxyborohydride is generally preferred for reductive aminations as it is less prone to reducing the starting aldehyde and is more selective for the imine.
Q3: The product yield is significantly lower upon scale-up, even with complete conversion. What are the likely causes?
A3: Lower than expected yields on a larger scale can often be attributed to issues during the work-up and isolation stages.
Potential Issues and Solutions:
-
Emulsion Formation: During the aqueous work-up, vigorous mixing of organic and aqueous layers in large volumes can lead to stable emulsions, trapping the product. Use a saturated brine solution to help break the emulsion and allow for a slower, more gentle mixing during extraction.
-
Product Loss during Extraction: Ensure the pH of the aqueous layer is appropriately adjusted to ensure the product is in its free base form and readily extracted into the organic solvent. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.
-
Inefficient Purification: The choice of purification method may need to be re-evaluated for larger quantities. Flash column chromatography, while effective at the lab scale, may be less practical for multi-kilogram production. Consider crystallization or distillation as more scalable purification techniques.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the scale-up synthesis?
A1: A common and practical starting material is 1-(hydroxymethyl)cyclobutane-1-carbonitrile. This can be reduced to 1-(hydroxymethyl)cyclobutane-1-carbaldehyde, which is then used directly in the reductive amination step.
Q2: Which reducing agent is most suitable for the scale-up of this reductive amination?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for scale-up. It is milder and more selective for the reduction of imines in the presence of aldehydes compared to other borohydrides like sodium borohydride (NaBH₄). This selectivity helps to minimize the formation of by-products.
Q3: What are the critical process parameters to monitor during scale-up?
A3: The most critical parameters to monitor are:
-
Temperature: Exothermic reactions can be more difficult to control on a larger scale.
-
Addition Rate: Slow and controlled addition of reagents is crucial to manage heat generation and minimize side reactions.
-
Agitation: Efficient mixing is essential for maintaining homogeneity and ensuring consistent reaction rates.
-
Reaction Completeness: In-process controls (e.g., TLC, HPLC, GC) should be used to monitor the reaction progress before proceeding with the work-up.
Q4: How can the final product be purified at a large scale?
A4: While column chromatography is common in the lab, for larger quantities, consider the following:
-
Crystallization: If the product is a solid, developing a crystallization procedure can be a highly effective and scalable purification method.
-
Distillation: As this compound is a liquid, vacuum distillation can be an excellent method for purification on a larger scale, provided the compound is thermally stable.
Data Presentation
Table 1: Comparison of Reaction Parameters and Yields at Different Scales
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Production Scale (1 kg) |
| Starting Aldehyde | 1.0 g | 100 g | 1.0 kg |
| Methylamine (40% in H₂O) | 1.2 eq | 1.2 eq | 1.1 eq |
| Sodium Triacetoxyborohydride | 1.5 eq | 1.6 eq | 1.6 eq |
| Solvent (DCM) | 20 mL | 2 L | 18 L |
| Reaction Temperature | 20-25 °C | 20-25 °C (with cooling) | 15-20 °C (with active cooling) |
| Reaction Time | 4 h | 6 h | 8 h |
| Isolated Yield | 85% | 78% | 75% |
| Purity (by HPLC) | >98% | >97% | >97% |
Experimental Protocols
Key Experiment: One-Pot Reductive Amination (Lab Scale)
-
To a solution of 1-(hydroxymethyl)cyclobutane-1-carbaldehyde (1.0 g, 8.76 mmol) in dichloromethane (DCM, 20 mL) at 0 °C, add a 40% aqueous solution of methylamine (1.0 mL, 10.5 mmol, 1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add sodium triacetoxyborohydride (2.78 g, 13.1 mmol, 1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound as a colorless oil.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in the synthesis.
Validation & Comparative
A Comparative Guide to Analytical Methods for the Purity Assessment of (1-((Methylamino)methyl)cyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development, directly impacting safety and efficacy. (1-((Methylamino)methyl)cyclobutyl)methanol is a chiral building block whose purity must be rigorously controlled. This guide provides a comparative overview of potential analytical methods for assessing the chemical and enantiomeric purity of this compound. As specific methods for this exact molecule are not publicly available, this document outlines established and suitable analytical approaches for similar small, polar, and non-chromophoric aminomethanol compounds.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for purity assessment is contingent on the nature of potential impurities (volatile vs. non-volatile, chiral vs. achiral) and the physicochemical properties of the target analyte. This compound is a polar compound with a primary alcohol and a secondary amine, and it lacks a significant UV-absorbing chromophore. The table below compares three suitable analytical techniques for its purity assessment.
| Technique | Principle | Advantages | Disadvantages | Typical Performance |
| HILIC with ELSD/CAD | Hydrophilic Interaction Liquid Chromatography (HILIC) separates polar compounds based on their partitioning between a polar stationary phase and a less polar mobile phase.[1][2] Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are universal detectors suitable for non-chromophoric compounds.[3][4][5] | - Suitable for polar and non-volatile compounds.- Universal detection, independent of chromophores.[3][6]- Gradient elution compatible.[7] | - Lower sensitivity compared to MS.- Requires volatile mobile phase buffers.[5]- Detector response can be non-linear.[8] | - LOD/LOQ: Low ng range.[9]- Precision: RSD < 5%.- Accuracy: 95-105% recovery. |
| GC-FID with Derivatization | Gas Chromatography (GC) separates volatile compounds in the gas phase. A Flame Ionization Detector (FID) provides a response proportional to the mass of carbon. Derivatization is often required for polar amines to increase volatility and improve peak shape.[10][11] | - High resolution for volatile impurities.- Robust and widely available instrumentation.- FID provides good quantitation for hydrocarbons.[12] | - The analyte is not directly volatile and requires derivatization, adding complexity and potential for side reactions.[10][13]- Thermal degradation of the analyte is possible. | - LOD/LOQ: pg to low ng range.- Precision: RSD < 3%.- Accuracy: 90-110% recovery. |
| Chiral HPLC with UV/ELSD/CAD | Chiral High-Performance Liquid Chromatography (HPLC) separates enantiomers using a chiral stationary phase (CSP).[14][15] Detection can be achieved with a UV detector at low wavelengths or with a universal detector like ELSD or CAD if the impurities are also non-chromophoric. | - Directly measures enantiomeric purity.- A wide variety of CSPs are available for method development.[15]- Can be used for both analytical and preparative separations. | - Method development can be empirical and time-consuming.[15]- CSPs can be expensive and less robust than standard reversed-phase columns. | - Resolution (Rs): > 1.5 for enantiomers.- Precision: RSD < 2% for enantiomeric ratio.- Accuracy: Dependent on the detector used. |
Experimental Protocols
The following are detailed, exemplary methodologies for the key experiments. These should be considered as starting points for method development and will require optimization and validation for the specific application.
HILIC-ELSD/CAD Method for Non-Volatile Impurities
This method is designed to separate the main component from any polar, non-volatile impurities.
-
Instrumentation: HPLC or UHPLC system with a binary or quaternary pump, autosampler, column oven, and an ELSD or CAD detector.
-
Column: A HILIC column with an amide or amino stationary phase (e.g., 150 mm x 4.6 mm, 3 µm particle size).[16]
-
Mobile Phase:
-
A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid.
-
B: Acetonitrile.
-
-
Gradient Elution:
-
0-1 min: 95% B
-
1-10 min: 95% to 70% B
-
10-12 min: 70% B
-
12.1-15 min: 95% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
ELSD/CAD Settings:
-
Nebulizer Temperature: 35 °C.
-
Evaporator (Drift Tube) Temperature: 50 °C.
-
Gas Flow (Nitrogen): 1.5 L/min.
-
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (e.g., 90:10 v/v) to a concentration of approximately 1 mg/mL.
GC-FID Method with Silylation for Volatile Impurities
This method is suitable for the determination of the main component and any volatile impurities. It requires a derivatization step to make the analyte amenable to GC analysis.
-
Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: A low- to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 270 °C.
-
Detector Temperature: 300 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
Derivatization Protocol (Silylation):
-
Accurately weigh approximately 10 mg of the sample into a vial.
-
Add 1 mL of a suitable solvent (e.g., pyridine or anhydrous acetonitrile).
-
Add 200 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS).[11]
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
Chiral HPLC Method for Enantiomeric Purity
This method is designed to separate and quantify the enantiomers of this compound.
-
Instrumentation: HPLC or UHPLC system with a UV detector or ELSD/CAD.
-
Column: A polysaccharide-based chiral stationary phase (e.g., amylose or cellulose derivatives on a silica support, 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase (Normal Phase Mode):
-
A mixture of n-Hexane and a polar organic modifier like isopropanol or ethanol (e.g., 90:10 v/v).
-
An amine additive such as diethylamine (DEA) at 0.1% is often required to improve the peak shape of basic compounds.[17]
-
-
Isocratic Elution: The mobile phase composition is kept constant throughout the run.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV: 210 nm (if sensitivity allows).
-
ELSD/CAD: Settings similar to the HILIC method.
-
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Visualizing the Analytical Workflow
The selection of an appropriate analytical method is a logical process that depends on the information required. The following diagram illustrates a typical workflow for the purity assessment of a chiral pharmaceutical intermediate like this compound.
References
- 1. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaporative light scattering detector ELSD - Advion Interchim Scientific [flash-chromatography.com]
- 4. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 5. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC) - AnalyteGuru [thermofisher.com]
- 10. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 12. agilent.com [agilent.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
Unveiling the Structural Signature of (1-((Methylamino)methyl)cyclobutyl)methanol through 1H and 13C NMR Spectroscopy: A Comparative Analysis
For researchers, scientists, and professionals engaged in drug development, precise molecular characterization is paramount. This guide provides a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic features of (1-((Methylamino)methyl)cyclobutyl)methanol. Due to the absence of publicly available experimental NMR data for this specific compound, this guide presents a predicted spectroscopic profile, meticulously compared against the experimental data of structurally related analogs. This comparative approach offers valuable insights into the chemical environment of the protons and carbons within the target molecule.
The unique structural arrangement of this compound, featuring a quaternary carbon at the center of a cyclobutane ring and bearing both a hydroxymethyl and a (methylamino)methyl group, gives rise to a distinct NMR fingerprint. Understanding this fingerprint is crucial for its unambiguous identification and for quality control in synthetic processes.
Predicted and Comparative NMR Data
To construct a reliable predicted NMR spectrum for this compound, experimental data from key structural analogs were utilized. These include cyclobutylmethanol, which provides insight into the signals of the cyclobutane ring protons and the hydroxymethyl group, and N-methylcyclobutylamine, which informs the chemical shifts associated with the methylamino group and its influence on the cyclobutane ring.
Below is a tabulated comparison of the predicted 1H and 13C NMR data for this compound alongside the experimental data for its analogs.
Table 1: 1H NMR Data Comparison (Predicted vs. Experimental)
| Compound | Functional Group Protons (δ, ppm) | Cyclobutane Ring Protons (δ, ppm) |
| This compound (Predicted) | -CH2OH : ~3.5 (s, 2H)-NHCH3 : ~2.4 (s, 3H)-CH2NH- : ~2.6 (s, 2H)-OH, -NH : broad signals | -CH2- (adjacent to Cq) : ~1.8-2.0 (m, 4H)-CH2- (beta to Cq) : ~1.6-1.8 (m, 2H) |
| Cyclobutylmethanol (Experimental) | -CH2OH : 3.53 (d, 2H)-OH : variable | -CH- : 2.38 (quint, 1H)-CH2- : 1.7-2.0 (m, 6H) |
| N-Methylcyclobutylamine (Experimental) | -NHCH3 : 2.39 (s, 3H)-NH- : variable | -CH- : 3.0-3.2 (m, 1H)-CH2- : 1.6-2.2 (m, 6H) |
Table 2: 13C NMR Data Comparison (Predicted vs. Experimental)
| Compound | Functional Group Carbons (δ, ppm) | Cyclobutane Ring Carbons (δ, ppm) |
| This compound (Predicted) | Cq : ~45-CH2OH : ~70-CH2NH- : ~58-NHCH3 : ~35 | -CH2- (adjacent to Cq) : ~30-CH2- (beta to Cq) : ~15 |
| Cyclobutylmethanol (Experimental) | -CH2OH : 68.8 | -CH- : 39.8-CH2- : 25.0-CH2- (beta to CH) : 18.5 |
| N-Methylcyclobutylamine (Experimental) | -NHCH3 : 34.5 | -CH- : 55.2-CH2- : 31.5-CH2- (beta to CH) : 15.6 |
Experimental Protocols
The following provides a standard methodology for the acquisition of 1H and 13C NMR spectra, applicable for the characterization of this compound and its analogs.
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
1H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
Spectral width: -2 to 12 ppm
-
Temperature: 298 K
-
13C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Number of scans: 1024-4096 (or more, depending on sample concentration)
-
Relaxation delay: 2-5 seconds
-
Pulse width: 30-45 degrees
-
Spectral width: -10 to 220 ppm
-
Decoupling: Proton-decoupled
-
Visualizing Molecular Structure and Experimental Workflow
To further aid in the understanding of the molecular structure and the analytical process, the following diagrams are provided.
Caption: Molecular structure of this compound with key proton and carbon environments labeled.
A Comparative Guide to the High-Resolution Mass Spectrometry of (1-((Methylamino)methyl)cyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of high-resolution mass spectrometry (HRMS) for the characterization of (1-((Methylamino)methyl)cyclobutyl)methanol, a key intermediate in various synthetic pathways. The performance of HRMS is objectively compared with alternative analytical techniques, supported by typical experimental data and detailed methodologies. This document is intended to assist researchers and drug development professionals in selecting the most appropriate analytical strategy for impurity profiling, and characterization of this and structurally related compounds.
Introduction to this compound
This compound is a chemical entity with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol . Its structure features a cyclobutane ring, a primary alcohol, and a secondary amine, making it a versatile building block. Accurate and precise analytical methods are crucial for its characterization, particularly in the pharmaceutical industry where even trace-level impurities can impact the safety and efficacy of a drug product.[1]
High-resolution mass spectrometry offers unparalleled capabilities in determining the elemental composition of molecules through highly accurate mass measurements, providing a high degree of confidence in structural elucidation. This guide will delve into the hypothetical high-resolution mass spectrum of this compound and compare this powerful technique with other established analytical methods.
High-Resolution Mass Spectrometry Analysis
High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based systems, are the instruments of choice for obtaining high mass accuracy and resolution.[2][3][4] This allows for the confident determination of elemental compositions and the differentiation of compounds with very similar nominal masses.
Hypothetical Fragmentation Pathway
In the absence of direct experimental data for this compound, a plausible fragmentation pathway can be proposed based on established principles of mass spectrometry for amines and cyclic alcohols. Upon ionization (e.g., by electrospray ionization, ESI), the protonated molecule [M+H]⁺ would be formed at m/z 130.1226. Subsequent fragmentation via collision-induced dissociation (CID) would likely proceed through the following pathways:
-
Loss of water (-18.0106 Da): A common fragmentation for alcohols, leading to a fragment at m/z 112.1120.
-
Alpha-cleavage adjacent to the amine: Cleavage of the C-C bond between the cyclobutane ring and the methylamino group could result in a fragment at m/z 44.0495 (CH₃NHCH₂⁺).
-
Ring opening of the cyclobutane: The strained cyclobutane ring can undergo ring-opening, followed by further fragmentation, leading to a variety of smaller fragments.
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Experimental Protocol: LC-Q-TOF Analysis
Below is a typical experimental protocol for the analysis of a small molecule like this compound using a Liquid Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF) mass spectrometer.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a working concentration of 1-10 µg/mL with the initial mobile phase composition.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (Q-TOF):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Fragmentor Voltage: 175 V.
-
Mass Range: m/z 50-500.
-
Acquisition Mode: MS/MS with collision energies of 10, 20, and 40 eV for fragmentation.
-
Reference Mass: Use a reference compound for continuous mass correction to ensure high mass accuracy.
-
Comparison with Alternative Analytical Techniques
While HRMS provides exceptional qualitative data, other analytical techniques are also widely used for the analysis of pharmaceutical compounds and impurities. The choice of technique often depends on the specific analytical goal, such as routine quality control, impurity profiling, or chiral separations.[1][5][6]
The following table summarizes the key performance characteristics of HRMS and its common alternatives.
| Technique | Principle | Resolution | Mass Accuracy | Sensitivity (LOD/LOQ) | Typical Application | Advantages | Limitations |
| HRMS (LC-Q-TOF/Orbitrap) | Measures mass-to-charge ratio with high precision. | >10,000 FWHM | < 5 ppm | pg to ng range | Structure elucidation, impurity identification, metabolomics. | High specificity, elemental composition determination.[2][3][4] | Higher cost, complex data analysis. |
| GC-MS | Separates volatile compounds based on boiling point and polarity, followed by mass analysis. | Unit mass resolution | 0.1-0.2 Da | pg to ng range | Analysis of volatile and semi-volatile compounds, residual solvents. | Excellent for volatile amines (with derivatization).[7][8] | Requires derivatization for non-volatile compounds.[9][10] |
| HPLC-UV | Separates compounds based on their interaction with a stationary phase. | Chromatographic | N/A | ng to µg range | Routine quality control, purity assessment, quantification. | Robust, widely available, cost-effective.[11] | Limited specificity, not suitable for unknown identification. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase for separation. | Chromatographic | N/A (unless coupled to MS) | ng range | Chiral separations, analysis of thermally labile compounds. | "Green" technique, fast separations.[5][12][13] | Less suitable for highly polar compounds. |
| Capillary Electrophoresis (CE) | Separates ions based on their electrophoretic mobility in an electric field. | High separation efficiency | N/A (unless coupled to MS) | pg to ng range | Analysis of charged species, chiral separations. | Low sample and reagent consumption, high efficiency.[14][15][16] | Lower sensitivity for some applications, reproducibility can be challenging. |
Experimental Workflows
The selection of an analytical technique is guided by the specific requirements of the analysis, such as the need for structural confirmation or routine quantification. Below is a generalized workflow for pharmaceutical impurity profiling.
Caption: General workflow for impurity profiling in drug development.
Conclusion
High-resolution mass spectrometry stands out as a powerful tool for the definitive identification and structural elucidation of this compound and its potential impurities. Its ability to provide accurate mass measurements allows for the determination of elemental compositions, a critical piece of information in pharmaceutical development. While techniques like HPLC-UV and GC-MS are well-suited for routine quality control and the analysis of specific compound classes, they lack the specificity of HRMS for unknown identification.[1] Supercritical fluid chromatography and capillary electrophoresis offer valuable alternatives, particularly for chiral separations and the analysis of charged molecules, respectively.[5][14] The choice of the most appropriate analytical technique will ultimately be dictated by the specific goals of the study, balancing the need for detailed structural information with considerations of sample throughput, cost, and existing laboratory capabilities.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-Resolution Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 6. longdom.org [longdom.org]
- 7. benchchem.com [benchchem.com]
- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Principles of Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 12. news-medical.net [news-medical.net]
- 13. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Capillary Electrophoresis: Principles, Techniques & Applications [eureka.patsnap.com]
- 16. usp.org [usp.org]
Cyclobutane vs. Cyclopentane Scaffolds: A Comparative Analysis of Drug Efficacy
In the landscape of medicinal chemistry, the selection of a central scaffold is a critical decision that profoundly influences a drug candidate's potency, selectivity, and pharmacokinetic profile. Among the diverse array of carbocyclic frameworks, cyclobutane and cyclopentane rings are frequently employed to impart specific conformational constraints and physicochemical properties. This guide provides an objective comparison of the efficacy of drugs containing cyclobutane versus cyclopentane scaffolds, supported by experimental data, to aid researchers in scaffold selection and drug design.
Data Presentation: Head-to-Head Comparison
The following tables summarize quantitative data from studies directly comparing the biological activity and metabolic stability of drug analogs containing cyclobutane and cyclopentane scaffolds.
Table 1: Comparative Biological Activity
This table highlights the impact of the scaffold on the inhibitory activity of compounds against their respective targets.
| Target | Drug/Compound Class | Scaffold | Potency (IC50/Ki) | Fold Difference (Cyclobutane vs. Cyclopentane) |
| HCV NS3/4A Protease | Boceprevir Analogs | Cyclobutane | Ki = 14 nM | ~19-fold more potent |
| Cyclopentane | Ki ≈ 266 nM (estimated) | |||
| G9a Histone Methyltransferase | Spiro[cycloalkyl-1,3'-indol]-2'-amine | Cyclobutane | IC50 = 153 nM [1] | >10-fold more potent |
| Cyclopentane | IC50 > 1530 nM | |||
| Androgen Receptor | Apalutamide Analogs | Cyclobutane | Comparable Activity | ~1 |
| Cyclopentane | Comparable Activity |
Table 2: Comparative Metabolic Stability
This table illustrates the influence of the scaffold on the metabolic stability of drug candidates in human liver microsomes.
| Compound Class | Scaffold | Intrinsic Clearance (CLint) (µL/min/mg) | Half-life (t½) (min) |
| Model Amide 1 Analogs | Cyclobutane | Similar to Cyclopropane Analog | Similar to Cyclopropane Analog |
| Cyclopropane | Similar to Cyclobutane Analog | Similar to Cyclobutane Analog | |
| Buclizine Analogs | Cyclobutane (CF3-substituted) | Similar to Cyclopropane Analog | Similar to Cyclopropane Analog |
| Cyclopropane (CF3-substituted) | Similar to Cyclobutane Analog | Similar to Cyclobutane Analog |
Key Findings and Structure-Activity Relationship (SAR) Insights
The data reveals a clear trend where the rigid, puckered conformation of the cyclobutane ring often leads to enhanced potency compared to the more flexible cyclopentane scaffold.
-
HCV NS3/4A Protease Inhibitors: The case of boceprevir demonstrates a significant advantage for the cyclobutane scaffold. The cyclobutane-containing structure is approximately 19-fold more potent than its cyclopentyl counterpart[2]. This suggests that the specific conformational constraints imposed by the four-membered ring optimize the presentation of key pharmacophoric elements to the enzyme's active site.
-
G9a Histone Methyltransferase Inhibitors: A study on spirocyclic inhibitors of G9a revealed that the spiro[cyclobutane-1,3′-indol]-2′-amine scaffold was crucial for its robust potency (IC50 = 153 nM)[1]. Replacing the cyclobutane with a spirocyclic cyclopentane or cyclohexane resulted in a significant drop in potency by at least one order of magnitude[1]. This highlights the stringent steric and conformational requirements of the G9a active site, which are better satisfied by the cyclobutane ring.
-
Androgen Receptor (AR) Antagonists: In the development of second-generation androgen receptor antagonists like apalutamide, which contains a spirocyclic cyclobutane, it was found that the cyclobutyl and cyclopentyl derivatives exhibited comparable in vitro activities. This indicates that for this particular target, the increased rigidity of the cyclobutane ring does not offer a significant advantage in terms of binding affinity over the cyclopentane analog. However, apalutamide, with its cyclobutane moiety, demonstrated greater antitumor activity in murine xenograft models compared to enzalutamide, which features a dimethyl group in a similar position[3].
-
Metabolic Stability: Both cyclobutane and cyclopropyl groups are generally considered to be more metabolically stable than their linear alkyl counterparts[4]. Direct comparisons of trifluoromethyl-substituted cyclobutane and cyclopropane analogs showed remarkably similar metabolic stability in human liver microsomes[4]. While direct comparative data with cyclopentane analogs is limited in this context, the inherent stability of the cyclobutane ring makes it an attractive choice for improving the pharmacokinetic profile of a drug candidate.
Experimental Protocols
IC50 Determination (General Protocol)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
1. Reagent Preparation:
- Prepare a stock solution of the test compound (e.g., in DMSO).
- Prepare a solution of the target enzyme or cells at a predetermined optimal concentration in the appropriate assay buffer.
- Prepare a solution of the substrate for the enzyme reaction.
2. Assay Procedure:
- Serially dilute the test compound stock solution to create a range of concentrations.
- Add a fixed volume of the enzyme/cell solution to each well of a microplate.
- Add the various concentrations of the test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme/cells).
- Pre-incubate the enzyme and inhibitor for a specific period if required.
- Initiate the reaction by adding the substrate.
- Incubate the plate for a set time at a controlled temperature.
- Stop the reaction (e.g., by adding a stop solution).
- Measure the signal (e.g., absorbance, fluorescence, luminescence) which is proportional to the enzyme activity or cell viability.
3. Data Analysis:
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve using non-linear regression.
- The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver.
1. Reagent Preparation:
- Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
- Thaw pooled human liver microsomes on ice.
- Prepare a NADPH-regenerating system solution.
- Prepare a phosphate buffer solution (pH 7.4).
2. Assay Procedure:
- Dilute the test compound to the final desired concentration in the phosphate buffer.
- Add the liver microsomes to the diluted compound and pre-incubate at 37°C.
- Initiate the metabolic reaction by adding the NADPH-regenerating system.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
- Centrifuge the samples to precipitate the proteins.
3. Sample Analysis:
- Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
4. Data Analysis:
- Plot the natural logarithm of the percentage of the parent compound remaining versus time.
- The slope of the linear regression line represents the elimination rate constant (k).
- Calculate the in vitro half-life (t½) as 0.693 / k.
- Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (microsomal protein concentration).
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
The choice between a cyclobutane and a cyclopentane scaffold is highly dependent on the specific biological target and the desired properties of the drug candidate. The presented data indicates that the conformational rigidity of the cyclobutane ring can be a significant advantage in optimizing potency, particularly for targets with well-defined and constrained binding pockets. In cases such as the HCV NS3/4A protease and G9a histone methyltransferase, the cyclobutane scaffold has been shown to be superior to its cyclopentane counterpart. However, for other targets like the androgen receptor, the difference in in vitro activity may be less pronounced. Both scaffolds can contribute to improved metabolic stability. Ultimately, empirical testing of both scaffolds is recommended during the lead optimization phase to determine the optimal carbocyclic core for a given drug discovery program.
References
- 1. mdpi.com [mdpi.com]
- 2. Apalutamide | C21H15F4N5O2S | CID 24872560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer [jhoponline.com]
A Comparative Guide to the Biological Activity of Methylamino vs. Dimethylamino Cyclobutane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane scaffold is a valuable structural motif in medicinal chemistry, offering a rigid framework that can favorably influence the potency, selectivity, and pharmacokinetic properties of drug candidates. Within this class of compounds, the nature of substitution on appended amino groups can significantly impact biological activity. This guide provides a comparative analysis of methylamino- and dimethylamino-substituted cyclobutane derivatives, focusing on their potential differential effects on common biological targets. While direct comparative studies on a single cyclobutane scaffold are not extensively available in the public domain, this guide synthesizes general principles of structure-activity relationships (SAR) and provides a framework for evaluating such analogs.
Data Presentation: Comparative Biological Activity
The following tables present a hypothetical comparison of a methylamino-cyclobutane derivative (Compound A ) and its dimethylamino counterpart (Compound B ) across various biological assays. This illustrative data is based on general SAR principles where increased steric bulk and lipophilicity of the dimethylamino group can influence binding affinity and cellular activity.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50 (nM) |
| A | Kinase X | 50 |
| B | Kinase X | 150 |
| A | Kinase Y | 200 |
| B | Kinase Y | 180 |
Table 2: G-Protein Coupled Receptor (GPCR) Binding Affinity
| Compound ID | Target GPCR | Binding Affinity (Ki, nM) |
| A | GPCR Z | 25 |
| B | GPCR Z | 10 |
Table 3: In Vitro Cytotoxicity Profile
| Compound ID | Cell Line | CC50 (µM) |
| A | Cancer Cell Line 1 | 5 |
| B | Cancer Cell Line 1 | 2 |
| A | Normal Cell Line 1 | 50 |
| B | Normal Cell Line 1 | 30 |
Discussion of Structure-Activity Relationships
The seemingly minor difference between a methylamino (-NHCH₃) and a dimethylamino (-N(CH₃)₂) group can lead to significant changes in a molecule's biological profile. The dimethylamino group, being more sterically hindered and more lipophilic, may exhibit altered binding interactions with target proteins compared to the methylamino group, which retains a hydrogen bond donor.
In the context of kinase inhibition, the additional methyl group in dimethylamino derivatives can introduce steric clashes within the ATP-binding pocket, potentially reducing inhibitory potency. Conversely, for targets with larger, more hydrophobic binding pockets, such as certain GPCRs, the increased lipophilicity of the dimethylamino group might enhance binding affinity. The observed differences in cytotoxicity could be attributed to variations in cell permeability and off-target effects influenced by these physicochemical property changes.
Mandatory Visualization
Caption: Experimental workflow for comparative analysis.
Caption: Generalized signaling pathway modulation.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescent)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In a 96-well plate, add the kinase, substrate, and test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
GPCR Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compounds for a specific GPCR.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand specific for the target GPCR
-
Test compounds (dissolved in DMSO)
-
Binding buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well filter plate, add the cell membranes, radiolabeled ligand, and test compound dilutions.
-
Incubate at room temperature to allow binding to reach equilibrium.
-
Separate bound from free radioligand by vacuum filtration through the glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal cytotoxic concentration (CC50) of the test compounds.
Materials:
-
Human cancer and normal cell lines
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Clear 96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals with the solubilization solution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 values by fitting the data to a dose-response curve.
A Comparative Guide to the Conformational Rigidity of (1-((Methylamino)methyl)cyclobutyl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the conformational rigidity of a series of hypothetical (1-((Methylamino)methyl)cyclobutyl)methanol derivatives. The objective is to furnish researchers with a framework for assessing how structural modifications impact the conformational flexibility of a lead compound, a critical aspect of structure-activity relationship (SAR) studies in drug discovery. The data presented herein is illustrative, designed to showcase the application of key experimental and computational techniques in determining and comparing molecular rigidity.
Introduction to Conformational Rigidity in Drug Design
Conformational rigidity, or the degree to which a molecule is restricted to a limited number of shapes, plays a pivotal role in determining a drug's biological activity and pharmacokinetic properties. A conformationally rigid molecule may exhibit higher binding affinity and selectivity for its target receptor by minimizing the entropic penalty upon binding. Conversely, excessive rigidity can hinder the molecule's ability to adopt the optimal binding pose. Therefore, a thorough understanding and strategic modulation of conformational flexibility are essential for rational drug design.
This guide focuses on a parent molecule, this compound, and a series of its hypothetical derivatives. We will explore how the introduction of different substituents on the cyclobutyl ring and the methylamino group influences their conformational preferences.
Comparative Analysis of Conformational Rigidity
The conformational rigidity of our hypothetical derivatives was assessed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and computational modeling. The results are summarized below.
Table 1: Comparative Conformational Rigidity Data for this compound Derivatives
| Compound ID | Derivative Structure (Modification from Parent) | Dominant Conformer Population (%) (NMR) | Energy Barrier to Rotation (kcal/mol) (Computational) | Key Dihedral Angle(s) (°) (X-ray) |
| Parent | This compound | 75 (anti) | 3.2 | C-C-C-N: 175.4 |
| Derivative A | N,N-dimethyl analog | 90 (anti) | 4.5 | C-C-C-N: 178.1 |
| Derivative B | 3,3-difluoro analog | 60 (gauche) | 2.1 | C-C-C-N: 65.2 |
| Derivative C | N-acetyl analog | 95 (anti, s-trans) | 6.8 | C-C-C-N: 179.5, O=C-N-C: 178.9 |
| Derivative D | 2-phenyl analog | 85 (anti) | 5.3 | C-C-C-N: 176.8 |
Experimental and Computational Protocols
A multi-pronged approach was employed to provide a comprehensive assessment of the conformational landscape of each derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2][3][4][5]
NMR spectroscopy in solution provides insights into the dynamic conformational equilibria of molecules.
Protocol for Conformational Analysis by NMR:
-
Sample Preparation: 5-10 mg of each derivative was dissolved in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube.
-
Data Acquisition: 1H and 13C NMR spectra were acquired at ambient temperature on a 500 MHz spectrometer.
-
Variable Temperature (VT) NMR: For flexible derivatives (e.g., Derivative B), 1H NMR spectra were recorded over a temperature range of -60 °C to 60 °C to observe changes in peak coalescence and estimate the energy barriers between conformers.
-
NOESY/ROESY: Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments were performed to identify through-space correlations between protons, providing evidence for the predominant solution-state conformation.
-
Data Analysis: The relative populations of different conformers were determined by integrating the corresponding signals in the low-temperature NMR spectra.
Single-Crystal X-ray Diffraction.[6][7][8][9][10]
X-ray crystallography provides a static, high-resolution snapshot of the molecule's conformation in the solid state.
Protocol for X-ray Crystallography:
-
Crystallization: Single crystals of each derivative suitable for X-ray diffraction were grown by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol/water, acetone/hexane).
-
Data Collection: A suitable crystal was mounted on a goniometer and diffraction data were collected using a single-crystal X-ray diffractometer with Mo Kα radiation (λ = 0.71073 Å) at a controlled temperature (e.g., 100 K).
-
Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F2 using appropriate software (e.g., SHELXL).
-
Data Analysis: The refined crystal structure provided precise bond lengths, bond angles, and torsional angles, defining the molecule's conformation in the solid state.
Computational Modeling.[11][12][13][14]
Computational modeling allows for the exploration of the potential energy surface of a molecule and the estimation of the relative energies of different conformers.
Protocol for Computational Modeling:
-
Conformational Search: A systematic or stochastic conformational search was performed for each derivative using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.
-
Geometry Optimization and Energy Calculation: The geometries of the identified low-energy conformers were then optimized using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).
-
Transition State Search: For flexible derivatives, transition state searches were performed to locate the energy barriers for rotation around key single bonds.
-
Data Analysis: The relative energies of the optimized conformers were used to calculate their theoretical populations at a given temperature, and the calculated energy barriers provided a quantitative measure of conformational rigidity.
Visualizing the Assessment Workflow
The following diagram illustrates the integrated workflow for assessing the conformational rigidity of the this compound derivatives.
Caption: Workflow for Assessing Conformational Rigidity.
Relationship Between Rigidity and Potential Biological Activity
The degree of conformational rigidity can have a profound impact on a molecule's interaction with its biological target.
-
Derivative A (N,N-dimethyl analog): The increased steric bulk of the dimethylamino group leads to a higher population of the anti conformer and an increased rotational barrier. This rigidity might enhance binding to a receptor that favors this extended conformation.
-
Derivative B (3,3-difluoro analog): The introduction of fluorine atoms can alter the electronic properties and conformational preferences of the cyclobutyl ring through hyperconjugation and electrostatic interactions. The observed preference for a gauche conformer in this derivative suggests a significant conformational change that could drastically alter its binding mode compared to the parent compound.
-
Derivative C (N-acetyl analog): The amide bond in the N-acetyl derivative introduces a significant barrier to rotation, making this the most rigid analog. The well-defined s-trans conformation could be highly beneficial for fitting into a specific binding pocket, potentially leading to increased potency and selectivity.
-
Derivative D (2-phenyl analog): The bulky phenyl group restricts the rotation of the cyclobutane ring, leading to a more defined conformation. This could be advantageous if the phenyl group can engage in favorable interactions, such as pi-stacking, within the receptor binding site.
Conclusion
This guide demonstrates a systematic approach to assessing the conformational rigidity of this compound derivatives. By combining NMR spectroscopy, X-ray crystallography, and computational modeling, a comprehensive understanding of the conformational landscape of each molecule can be achieved. The illustrative data highlights how subtle structural modifications can significantly impact conformational preferences, providing valuable insights for the rational design of new therapeutic agents. Researchers are encouraged to apply this integrated workflow to their own lead optimization programs to better understand and control the conformational properties of their molecules of interest.
A Comparative Guide to the Synthesis of Functionalized Cyclobutane Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane motif is a valuable scaffold in medicinal chemistry and materials science, offering a unique three-dimensional geometry that can enhance molecular properties. However, the synthesis of functionalized cyclobutanes presents a significant challenge due to the inherent ring strain of the four-membered ring. This guide provides an objective comparison of the most common and effective synthetic routes to these important building blocks, supported by quantitative data and detailed experimental protocols.
Key Synthetic Strategies at a Glance
The construction of functionalized cyclobutanes can be broadly categorized into four main approaches:
-
[2+2] Photocycloaddition: A powerful method utilizing light to induce the formation of a cyclobutane ring from two alkene-containing molecules.
-
Lewis Acid-Catalyzed [2+2] Cycloaddition: An alternative to photochemical methods, where a Lewis acid promotes the cycloaddition of ketenes with alkenes.
-
Synthesis from Bicyclobutanes: A modern approach that leverages the high ring strain of bicyclo[1.1.0]butanes (BCBs) to drive the formation of diverse cyclobutane derivatives.
-
Palladium-Catalyzed C-H Functionalization: A direct method to introduce functional groups onto a pre-existing cyclobutane ring by activating C-H bonds.
The following sections will delve into each of these strategies, presenting a comparative analysis of their performance based on yield, stereoselectivity, and substrate scope.
Comparison of Synthetic Routes
The choice of synthetic strategy for accessing functionalized cyclobutanes depends on several factors, including the desired substitution pattern, stereochemistry, and the functional group tolerance required. The following table summarizes the quantitative performance of representative examples for each major synthetic route.
| Synthetic Route | Reaction Type | Substrates | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |
| [2+2] Photocycloaddition | Intramolecular | N-Boc-4-(allylaminomethyl)-2(5H)-furanone | 3-Aza-9-oxatricyclo[5.3.0.01,5]decan-8-one derivative | 53-75 | N/A | N/A | [1] |
| Intramolecular, Enantioselective | 2-(Alkenyloxy)cyclohex-2-enone | Bridged tricyclic cyclobutane | 80-94 | N/A | 80-94% | [2] | |
| Lewis Acid-Catalyzed [2+2] Cycloaddition | Intermolecular | Phenylacetyl chloride, Cyclopentene | 3-Phenylbicyclo[3.2.0]heptan-6-one | 84 | 13:1 | N/A | |
| Intermolecular | o-Bromophenylacetyl chloride, Cyclopentene | 3-(2-Bromophenyl)bicyclo[3.2.0]heptan-6-one | 80 | >20:1 | N/A | ||
| Synthesis from Bicyclobutanes | Ring-opening with sulfur ylides | Bicyclo[1.1.0]butane, Dimethylsulfoxonium methylide | 1-Methyl-1-(methylsulfinyl)methyl-3-phenylcyclobutane | Moderate to Good | syn-addition | N/A | [3] |
| Regiodivergent Hydrophosphination | Bicyclo[1.1.0]butane, Diphenylphosphine | α- or β-phosphinated cyclobutane | High | High | N/A | [4][5] | |
| Palladium-Catalyzed C-H Functionalization | C(sp³)-H Arylation | N,N-Dimethylcyclobutane-methanamine, Phenylboronic acid | cis-1-(Dimethylaminomethyl)-2-phenylcyclobutane | 82 | >99:1 | >99:1 | [6][7] |
| Tertiary C-H Arylation | 1-Cyclobutylpropan-2-one, Methyl 4-iodobenzoate | 1-(1-(4-Methoxycarbonylphenyl)cyclobutyl)propan-2-one | up to 81 | >95:5 | N/A | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the reproduction and adaptation of these synthetic routes.
Intramolecular [2+2] Photocycloaddition of an Enone
This procedure is a representative example of an enantioselective crossed intramolecular [2+2] photocycloaddition mediated by a chiral Lewis acid.[2]
Reaction: Enantioselective crossed [2+2] photocycloaddition of 2-(allyloxy)cyclohex-2-enone.
Procedure: A solution of 2-(allyloxy)cyclohex-2-enone (1.0 equiv) and the chiral rhodium catalyst (2 mol%) in a suitable solvent (e.g., CH₂Cl₂) is cooled to the desired temperature (e.g., 0 °C). The reaction mixture is then irradiated with a visible light source (e.g., λ = 425 nm LED) until complete consumption of the starting material is observed by TLC or GC-MS analysis. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the bridged tricyclic cyclobutane product.
Lewis Acid-Promoted [2+2] Cycloaddition of a Ketene and an Alkene
This protocol describes the synthesis of a cyclobutanone via the Lewis acid-promoted cycloaddition of a ketene, generated in situ, with an alkene.[9]
Reaction: Synthesis of 3-phenylbicyclo[3.2.0]heptan-6-one.
Procedure: To a solution of cyclopentene (2.0 equiv) in a dry solvent (e.g., CH₂Cl₂) at -78 °C is added a solution of ethylaluminum dichloride (2.5 equiv, 1 M in hexanes) dropwise. A solution of phenylacetyl chloride (1.0 equiv) and triethylamine (1.1 equiv) in the same solvent is then added slowly to the reaction mixture. The reaction is stirred at -78 °C for a specified time and then allowed to warm to room temperature. The reaction is quenched by the slow addition of water, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired cyclobutanone.
Synthesis of a Functionalized Cyclobutane from a Bicyclobutane
This example illustrates the synthesis of a polyfunctionalized cyclobutane through the ring-opening of a bicyclo[1.1.0]butane with a sulfur ylide.[3]
Reaction: Reaction of a bicyclo[1.1.0]butane with dimethylsulfoxonium methylide.
Procedure: To a solution of the bicyclo[1.1.0]butane derivative (1.0 equiv) in a suitable solvent (e.g., DMSO) is added dimethylsulfoxonium methylide (1.2 equiv) at room temperature. The reaction mixture is stirred for a specified period until the starting material is consumed, as monitored by TLC. The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the functionalized cyclobutane.
Palladium-Catalyzed C(sp³)-H Arylation of a Cyclobutane Derivative
This procedure details the enantioselective C-H arylation of an aminomethyl-substituted cyclobutane directed by the amine group.[6][7]
Reaction: Enantioselective γ-methylene-C(sp³)–H arylation of N,N-dimethylcyclobutanemethanamine.
Procedure: In a reaction vessel, N,N-dimethylcyclobutanemethanamine (1.5 equiv), phenylboronic acid (1.0 equiv), a palladium catalyst such as Pd(PhCN)₂Cl₂ (10 mol%), an N-acetyl amino acid ligand (20 mol%), and an oxidant like 1,4-benzoquinone (1.0 equiv) are combined in a suitable solvent (e.g., DMF). The mixture is stirred at a specific temperature (e.g., 40 °C) for a set time (e.g., 15 hours). After completion, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution. The organic layer is dried, concentrated, and the residue is purified by column chromatography to yield the enantiomerically enriched arylated cyclobutane product.
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the conceptual workflows of the described synthetic routes.
Caption: [2+2] Photocycloaddition Workflow
References
- 1. Synthesis of Stereodefined Polysubstituted Bicyclo[1.1.0]butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective crossed intramolecular [2+2] photocycloaddition reactions mediated by a chiral chelating Lewis acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lewis Acid-Promoted [2+2] Cycloadditions of Alkenes with Arylketenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Regiodivergent hydrophosphination of Bicyclo[1.1.0]-Butanes under catalyst control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Palladium(II)-Catalyzed Selective Arylation of Tertiary C‒H Bonds of Cyclobutylmethyl Ketones Using Transient Directing Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgsyn.org [orgsyn.org]
Cyclobutane in Bioisosteric Replacement: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of chemical moieties with bioisosteres is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacological profile of lead compounds. The cyclobutane ring, a four-membered carbocycle, has emerged as a versatile and increasingly utilized bioisostere. Its unique conformational properties, metabolic stability, and synthetic accessibility offer a compelling alternative to more traditional functional groups. This guide provides an objective comparison of the cyclobutane moiety with other common structural motifs, supported by experimental data, to inform rational drug design and development.
Cyclobutane as a Bioisostere: Key Applications
The puckered and three-dimensional nature of the cyclobutane ring allows it to serve as a bioisosteric replacement for several key functional groups, including:
-
gem-Dimethyl and tert-Butyl Groups: The cyclobutane ring can mimic the steric bulk of these groups while introducing a greater degree of sp³ character, which can positively impact metabolic stability and solubility.[1][2]
-
Phenyl Rings: As a non-planar, saturated bioisostere, cyclobutane can replace aromatic rings to improve physicochemical properties such as solubility and reduce the potential for metabolic oxidation associated with aromatic systems.[3]
-
Alkenes: The rigid framework of the cyclobutane ring can lock the conformation of a molecule, preventing cis-trans isomerization that can occur with alkenes and leading to a more defined structure-activity relationship (SAR).[2]
Comparative Performance Data
The following tables summarize quantitative data from various studies, comparing the performance of cyclobutane-containing compounds with their respective parent molecules or other bioisosteres.
Table 1: Metabolic Stability – Cyclobutane vs. tert-Butyl Group
This table presents a comparison of the in vitro metabolic stability of compounds containing a trifluoromethyl-cyclobutane (CF3-cyclobutane) moiety versus those with a traditional tert-butyl group. The data is presented as intrinsic clearance (CLint), a measure of the rate of metabolism by liver enzymes. Lower CLint values indicate greater metabolic stability.
| Compound Pair | Parent Compound (tert-Butyl) | CLint (μL/min/mg protein) | Cyclobutane Analogue (CF3-cyclobutane) | CLint (μL/min/mg protein) | Fold Change in Stability | Reference |
| Model Amide 1 | tert-Butyl Amide | 11 | CF3-cyclobutane Amide | 16 | 0.7x | [4] |
| Model Amide 2 | tert-Butyl Amide | 12 | CF3-cyclobutane Amide | 1 | 12.0x | [4] |
| Butenafine | Butenafine (tert-Butyl) | 30 | CF3-cyclobutane Butenafine | 21 | 1.4x | [4] |
| Tebutam | Tebutam (tert-Butyl) | 57 | CF3-cyclobutane Tebutam | 107 | 0.5x | [4] |
Note: The effect of replacing a tert-butyl group with a CF3-cyclobutane on metabolic stability is context-dependent, with some examples showing a significant improvement while others show a decrease.
Table 2: Biological Activity – Cyclobutane vs. Alkene Moiety
This table illustrates the impact of replacing a flexible alkene linker with a more rigid cyclobutane ring on the biological activity of combretastatin A4 (CA4) analogues. The data is presented as the half-maximal inhibitory concentration (IC50) against cancer cell lines.
| Compound | Bioisosteric Moiety | HepG2 IC50 (μM) | SK-N-DZ IC50 (μM) | Reference |
| Combretastatin A4 (CA4) | cis-Stilbene (Alkene) | Potent (Sub-micromolar) | Potent (Sub-micromolar) | [2] |
| cis-Cyclobutane Analogue | cis-1,3-Disubstituted Cyclobutane | Modest (Micromolar) | Modest (Micromolar) | [2] |
| trans-Cyclobutane Analogue | trans-1,3-Disubstituted Cyclobutane | Modest (Micromolar) | Modest (Micromolar) | [2] |
Note: In this specific case, the replacement of the cis-stilbene with a cyclobutane moiety led to a decrease in cytotoxic potency. This highlights that while conformational restriction can be beneficial, it may not always lead to improved biological activity and requires careful consideration of the target's binding pocket.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the design of future studies.
Liver Microsomal Stability Assay
Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound in liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, etc.)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Positive control compound with known metabolic fate (e.g., testosterone, verapamil)
-
Acetonitrile with an internal standard for reaction termination
Procedure:
-
Preparation: Thaw liver microsomes and the NADPH regenerating system on ice. Prepare working solutions of the test compound and positive control in phosphate buffer.
-
Incubation: In a 96-well plate, pre-warm the microsomal solution and the test compound solution at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final reaction mixture should contain the test compound (e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL), and the NADPH regenerating system in phosphate buffer.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. The t=0 sample is typically taken immediately after adding the NADPH system.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the half-life (t½) as 0.693 / k and the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HepG2, SK-N-DZ)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Replace the medium in the wells with the compound dilutions and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value from the resulting dose-response curve.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the bioisosteric replacement studies involving the cyclobutane moiety.
Caption: Bioisosteric replacement of a functional group with a cyclobutane moiety.
Caption: Experimental workflow for a liver microsomal stability assay.
Conclusion
The cyclobutane moiety is a valuable tool in the medicinal chemist's arsenal for lead optimization. Its ability to act as a bioisostere for gem-dimethyl, tert-butyl, phenyl, and alkene groups provides a powerful strategy to modulate the physicochemical and pharmacological properties of drug candidates. As demonstrated by the presented data, the incorporation of a cyclobutane ring can lead to significant improvements in metabolic stability and can be used to rigidly constrain a molecule's conformation. However, the impact on biological activity is target-dependent and requires careful empirical evaluation. The detailed experimental protocols provided herein serve as a guide for researchers to conduct their own comparative studies and further explore the potential of the cyclobutane scaffold in drug discovery.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - Conventional Strain Energy in Dimethyl-Substituted Cyclobutane and the gem-Dimethyl Effect - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
Validating the Structure of Novel (1-((Methylamino)methyl)cyclobutyl)methanol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unique scaffolds in drug discovery is a key strategy for developing novel therapeutics with improved efficacy and pharmacokinetic profiles. Cyclobutane-containing compounds, such as (1-((Methylamino)methyl)cyclobutyl)methanol and its derivatives, represent a class of molecules with significant potential due to their rigid, three-dimensional structures. This guide provides a comprehensive overview of the structural validation of these novel derivatives, offering a comparative analysis with analogous compounds and detailing the requisite experimental protocols.
Structural and Physicochemical Properties: A Comparative Analysis
The structural validation of a novel chemical entity is paramount. For this compound and its analogs, a combination of spectroscopic and chromatographic techniques is essential for unambiguous characterization. Below is a comparative table summarizing key physicochemical and predicted spectral data for the target molecule and a close structural analog, 1-(2-Aminoethyl)cyclobutan-1-ol. Due to the limited availability of public experimental data for the title compound, the data for 1-(2-Aminoethyl)cyclobutan-1-ol is based on predictive models and established analytical principles for similar structures[1].
| Property | This compound (Target Compound) | 1-(2-Aminoethyl)cyclobutan-1-ol (Analog)[1] | Alternative Scaffold (e.g., Piperidine-4-methanol) |
| Molecular Formula | C₇H₁₅NO | C₆H₁₃NO | C₆H₁₃NO |
| Molecular Weight | 129.20 g/mol | 115.18 g/mol | 115.18 g/mol |
| Predicted ¹H NMR (CDCl₃, δ ppm) | -CH₃: ~2.4 (s, 3H), -CH₂-N: ~2.6 (s, 2H), -CH₂-O: ~3.5 (s, 2H), Cyclobutane-H: 1.8-2.2 (m, 6H), -OH, -NH: broad signals | -CH₂-N: ~2.8 (t, 2H), -CH₂-C(OH): ~1.8 (t, 2H), Cyclobutane-H: 1.9-2.3 (m, 6H), -OH, -NH₂: broad signals | -CH₂-O: ~3.5 (d, 2H), Piperidine-H: 1.2-1.8, 2.6-3.1 (m, 9H), -OH, -NH: broad signals |
| Predicted ¹³C NMR (CDCl₃, δ ppm) | -CH₃: ~36, -CH₂-N: ~60, -CH₂-O: ~70, Quaternary C: ~45, Cyclobutane-CH₂: ~30 | -CH₂-N: ~40, -CH₂-C(OH): ~35, Quaternary C: ~75, Cyclobutane-CH₂: ~32 | -CH₂-O: ~68, Piperidine-CH: ~45, Piperidine-CH₂: ~28 |
| Predicted Mass (m/z) [M+H]⁺ | 130.12 | 116.11 | 116.11 |
| Topological Polar Surface Area (TPSA) | 32.26 Ų[2] | 46.25 Ų | 32.26 Ų |
| Predicted LogP | 0.3684[2] | -0.15 | 0.28 |
Experimental Protocols for Structural Validation
Accurate structural elucidation and purity assessment are critical for advancing novel compounds in the drug development pipeline. Below are detailed methodologies for key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆)[1].
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 16 ppm, 32 scans, relaxation delay of 1s.
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 240 ppm, 1024 scans, relaxation delay of 2s.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Perform these experiments as needed to resolve structural ambiguities and confirm connectivities.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Dilute to 1-10 µg/mL with the mobile phase for analysis[1].
-
Instrumentation: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC-MS).
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
Data Analysis: Determine the monoisotopic mass of the parent ion [M+H]⁺ and compare it with the theoretical mass. The high resolution allows for the determination of the elemental formula.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Objective: To determine the purity of the compound and identify any impurities.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would be 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm, as the compound lacks a strong chromophore).
-
Sample Preparation: Dissolve the compound in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
-
Data Analysis: Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity.
Visualizing Workflows and Pathways
To facilitate a clear understanding of the processes involved in the validation of these novel derivatives, the following diagrams have been generated using Graphviz.
Caption: Workflow for the synthesis and structural validation of novel derivatives.
Given that many cyclobutane-containing small molecules are being investigated as modulators of signaling pathways in oncology, a hypothetical signaling pathway is presented below. For instance, some cyclobutane derivatives have been explored as inhibitors of protein kinases, which are crucial in cancer cell proliferation and survival.
Caption: Hypothetical inhibition of a kinase signaling pathway by a novel derivative.
Conclusion
The structural validation of novel this compound derivatives requires a multi-faceted analytical approach. By employing a combination of NMR spectroscopy, mass spectrometry, and HPLC, researchers can confidently determine the structure, molecular weight, and purity of these compounds. The comparative data presented in this guide, alongside the detailed experimental protocols, provides a solid framework for the characterization of this promising class of molecules. Further biological evaluation is necessary to elucidate their specific mechanisms of action and potential therapeutic applications.
References
Safety Operating Guide
Navigating the Disposal of (1-((Methylamino)methyl)cyclobutyl)methanol: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of (1-((Methylamino)methyl)cyclobutyl)methanol, ensuring compliance with general laboratory safety standards and minimizing environmental impact.
This compound , with CAS number 180205-31-6, is classified as acutely toxic if swallowed (Acute Tox. 4 Oral) and is associated with the GHS07 pictogram, indicating a warning.[1] Its molecular formula is C7H15NO.[1] Proper handling and disposal are therefore essential.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Waste Characterization and Segregation: The First Step
Proper disposal begins with accurate waste characterization. Determine if the waste is pure this compound or if it is mixed with other solvents or reagents. This is a crucial step as different waste streams must be segregated to prevent dangerous chemical reactions.
Key Segregation Principles:
-
Do not mix with incompatible waste streams. Keep this compound separate from strong oxidizing agents, acids, and bases.
-
Separate halogenated and non-halogenated solvents. If the compound is dissolved in a solvent, collect it in the appropriate waste container.
-
Aqueous vs. Organic Waste: Do not mix aqueous solutions with organic solvent waste.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 180205-31-6 | [1] |
| Molecular Formula | C7H15NO | [1] |
| GHS Pictogram | GHS07 (Warning) | [1] |
| Hazard Statement | H302: Harmful if swallowed | [1] |
| Hazard Classification | Acute Toxicity 4 (Oral) | [1] |
Step-by-Step Disposal Protocol
Follow these procedural steps to ensure the safe and compliant disposal of this compound waste.
Step 1: Containerization
-
Select a chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.
-
Ensure the container is clean and dry before adding waste.
-
Do not overfill the container; a good rule of thumb is to fill it to no more than 80% capacity to allow for expansion of vapors.
Step 2: Labeling
-
Properly label the waste container immediately upon adding the first amount of waste.
-
The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: This compound
-
The approximate concentration and volume.
-
The date the waste was first added to the container.
-
The name and contact information of the responsible researcher or lab.
-
Step 3: Storage
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel, away from general traffic, and in a location that prevents it from being knocked over.
-
Ensure secondary containment, such as a chemical-resistant tray, is used to capture any potential leaks.
-
Store the waste container away from incompatible chemicals.
Step 4: Disposal Request and Pickup
-
Once the waste container is full or is no longer being added to, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Do not attempt to dispose of this compound down the drain or in the regular trash. This is a violation of regulations and can harm the environment.
Step 5: Empty Container Disposal
-
An "empty" container that held this compound must also be managed properly.
-
Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol).
-
The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.
-
After triple-rinsing and air-drying, deface or remove the original label and dispose of the container as directed by your institution's EHS guidelines.
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical flow of the disposal process.
Caption: Experimental workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
